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  • Product: 7-Bromo-6-chloro-5-aza-2-oxindole
  • CAS: 1190319-75-5

Core Science & Biosynthesis

Foundational

Analytical and Structural Profiling of 7-Bromo-6-chloro-5-aza-2-oxindole: Molecular Weight, Exact Mass, and Characterization Workflows

Executive Summary 7-Bromo-6-chloro-5-aza-2-oxindole (CAS: 1190319-75-5) is a highly specialized, polyhalogenated heterocyclic building block utilized extensively in modern medicinal chemistry and rational drug design . F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-6-chloro-5-aza-2-oxindole (CAS: 1190319-75-5) is a highly specialized, polyhalogenated heterocyclic building block utilized extensively in modern medicinal chemistry and rational drug design . Featuring a pyrrolo-pyridine (aza-oxindole) core, this compound serves as a privileged scaffold for developing highly selective kinase inhibitors. This whitepaper provides an authoritative analysis of its structural topology, exact mass characteristics, and the analytical workflows required for its precise identification and validation in synthetic pipelines.

Structural Topology & Chemical Identity

The molecular architecture of 7-bromo-6-chloro-5-aza-2-oxindole is defined by its fused bicyclic system, which dictates its pharmacological utility:

  • The Aza-Oxindole Core: The replacement of a carbon atom with a nitrogen at the 5-position of the traditional oxindole ring creates a pyridine-fused pyrrolidone. This "aza" modification fundamentally alters the electronic distribution of the ring system. It introduces a novel hydrogen-bond acceptor, which is critical for anchoring the molecule within the ATP-binding hinge region of target kinases.

  • Halogenation Effects (Causality): The substitutions at C6 (Chlorine) and C7 (Bromine) are non-arbitrary. Halogens significantly increase the lipophilicity (LogP) of the scaffold, enabling deeper penetration into hydrophobic binding pockets. Furthermore, the electron-withdrawing nature of these halogens lowers the pKa of the oxindole N-H, strengthening its capacity as a hydrogen-bond donor.

SAR_Logic Core 5-Aza-2-oxindole Core H_Bond H-Bonding Network (Kinase Hinge Region) Core->H_Bond Potency Enhanced Target Affinity H_Bond->Potency Halogens C6-Cl / C7-Br Substitutions Steric Steric Bulk & Lipophilicity (Hydrophobic Pocket) Halogens->Steric Steric->Potency

Figure 1: SAR logic for halogenated 5-aza-2-oxindole derivatives in target binding.

Mass Spectrometry & Molecular Weight Analysis

The precise determination of the molecular weight and exact mass of 7-bromo-6-chloro-5-aza-2-oxindole (Formula: C7​H4​BrClN2​O ) is critical for verifying synthetic fidelity and detecting structural isomers .

Quantitative Mass Parameters
PropertyValueComputational Basis
Chemical Formula C7​H4​BrClN2​O Based on the 7-bromo-6-chloro-5-aza-2-oxindole structure
Average Molecular Weight 247.48 g/mol Standard atomic weights (includes all natural isotopes)
Monoisotopic Exact Mass 245.9196 DaCalculated using most abundant isotopes: 12C,1H,79Br,35Cl,14N,16O
[M+H]+ Exact Mass 246.9268 DaMonoisotopic mass + proton (1.0073 Da)
Isotopic Pattern (M : M+2 : M+4) 3 : 4 : 1Convolution of 79Br/81Br (1:1) and 35Cl/37Cl (3:1)
Isotopic Signature Causality

When analyzing this compound via mass spectrometry, researchers must not rely solely on the monoisotopic mass. The presence of both Bromine ( 79Br and 81Br in a ~1:1 ratio) and Chlorine ( 35Cl and 37Cl in a ~3:1 ratio) generates a highly diagnostic isotopic cluster. The mathematical convolution of these probabilities results in a distinct mass spectrum displaying an M : M+2 : M+4 intensity ratio of approximately 3:4:1. Observing this exact cluster acts as a self-validating confirmation of the di-halogenated species, immediately distinguishing the target compound from mono-halogenated impurities or degradation products.

Experimental Workflows: Exact Mass Determination

To empirically validate the exact mass of 245.9196 Da, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the industry standard .

HRMS_Workflow Sample Sample Prep (7-Br-6-Cl-5-aza-2-oxindole) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI TOF Q-TOF Mass Analyzer (High Resolution) ESI->TOF Data Data Processing (Exact Mass: 245.9196 Da) TOF->Data

Figure 2: UHPLC-HRMS workflow for exact mass determination of the di-halogenated core.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of 7-bromo-6-chloro-5-aza-2-oxindole in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

    • Causality: Methanol ensures complete dissolution of the highly lipophilic halogenated core. The final aqueous dilution matches the initial mobile phase conditions to prevent chromatographic peak distortion (the "solvent effect").

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The C18 stationary phase effectively retains the hydrophobic halogens. Formic acid acts as a crucial proton source, driving the chemical equilibrium toward the [M+H]+ ionized state required for positive-ion ESI.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation.

  • Mass Analysis (Q-TOF or Orbitrap): Calibrate the mass analyzer using a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously via a secondary sprayer.

    • Causality: The lock-mass provides real-time internal calibration, compensating for instrumental thermal drift. This self-correcting system ensures the mass accuracy remains strictly below 5 ppm, which is mandatory for confirming the exact mass of 246.9268 Da ( [M+H]+ ).

  • Data Processing: Extract the ion chromatogram for m/z 246.9268 with a narrow extraction window (± 5 ppm). Verify the 3:4:1 isotopic pattern at m/z 246.9, 248.9, and 250.9 to finalize structural confirmation.

References

  • Title: 7-Bromo-6-chloro-5-aza-2-oxindole (CAS 1190319-75-5) Product Specifications Source: Bio-Fount URL: [Link]

  • Title: Isotope Pattern Calculator and Mass Spectrometry Principles Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Chemical Database and Molecular Properties Source: MolPort URL: [Link]

Exploratory

preliminary synthesis pathways for 7-bromo-6-chloro-5-aza-2-oxindole

An In-Depth Technical Guide to the Preliminary Synthesis of 7-bromo-6-chloro-5-aza-2-oxindole Introduction The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Synthesis of 7-bromo-6-chloro-5-aza-2-oxindole

Introduction

The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its nitrogen-containing analogue, the aza-2-oxindole, has garnered significant interest for its potential in modulating various biological targets. The specific derivative, 7-bromo-6-chloro-5-aza-2-oxindole, represents a novel, highly functionalized scaffold for exploration in drug discovery. The strategic placement of halogen atoms offers multiple vectors for further chemical modification, for example, through transition-metal-catalyzed cross-coupling reactions, making it a valuable target for synthetic chemists.[4]

This guide provides two distinct, preliminary synthetic pathways for the preparation of 7-bromo-6-chloro-5-aza-2-oxindole. These routes are designed based on established and robust chemical transformations, offering researchers a strategic blueprint for accessing this target molecule. Each pathway is analyzed for its merits and potential challenges, providing a comprehensive technical overview for professionals in chemical and pharmaceutical development.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule 1 suggests two primary strategies, diverging from the point at which the key halogen substituents are introduced.

Pathway I envisions a late-stage bromination of a pre-formed 6-chloro-5-aza-2-oxindole core (2 ). This core can be assembled via an intramolecular cyclization of an N-pyridyl-α-chloroacetamide derivative (3 ), which in turn arises from a functionalized aminopyridine (4 ).

Pathway II follows a more convergent approach where both halogen atoms are incorporated into the pyridine precursor prior to the construction of the oxindole ring. This strategy hinges on the cyclization of a dihalogenated N-pyridyl-α-chloroacetamide (8 ), which is synthesized from a corresponding 3-amino-dihalopyridine intermediate (9 ).

G cluster_title Retrosynthetic Analysis cluster_p1 Pathway I cluster_p2 Pathway II title_node M1 7-bromo-6-chloro-5-aza-2-oxindole (1) P1_1 6-chloro-5-aza-2-oxindole (2) M1->P1_1 C-Br bond formation P2_1 N-(5-bromo-2-chloropyridin-3-yl)-2-chloroacetamide (8) M1->P2_1 C-N bond (cyclization) P1_2 2-chloro-N-(5-chloropyridin-3-yl)acetamide (3) P1_1->P1_2 C-N bond (cyclization) P1_3 3-amino-5-chloropyridine (4) P1_2->P1_3 Amide bond P2_2 3-amino-5-bromo-2-chloropyridine (9) P2_1->P2_2 Amide bond

Caption: Retrosynthetic approach for the target molecule (1).

Pathway I: Linear Synthesis via Late-Stage Bromination

This pathway constructs the aza-oxindole core first, followed by a regioselective bromination at the C7 position. This approach is advantageous if the key intermediate, 6-chloro-5-aza-2-oxindole, is a desired analogue for parallel studies.

Step-by-Step Methodology
  • Nitration of 3-Aminopyridine (5): The synthesis begins with the nitration of commercially available 3-aminopyridine (5 ). The amino group is a strong ortho, para-director, leading to the formation of 3-amino-2-nitropyridine (6 ). This reaction requires careful control of temperature to prevent side reactions.

  • Sandmeyer Chlorination: The amino group of 6 is converted to a chloro group via a Sandmeyer reaction.[5][6] Diazotization of the amine with sodium nitrite in acidic media, followed by treatment with copper(I) chloride, yields 2-chloro-3-nitropyridine (7 ).

  • Reduction of Nitro Group: The nitro group of 7 is selectively reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals like iron or tin in acidic media, to afford 3-amino-2-chloropyridine (4 ).[7]

  • Amide Formation: The resulting aminopyridine 4 is acylated with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine to yield the key cyclization precursor, N-(2-chloropyridin-3-yl)-2-chloroacetamide (3 ).

  • Palladium-Catalyzed Intramolecular Cyclization: The crucial aza-oxindole ring system is formed via a palladium-catalyzed intramolecular C-N bond formation.[8] This transformation, a variant of the Buchwald-Hartwig amination, cyclizes precursor 3 to yield 6-chloro-5-aza-2-oxindole (2 ).

  • Electrophilic Bromination: The final step is the regioselective bromination of the aza-oxindole core 2 . Electrophilic brominating agents such as N-Bromosuccinimide (NBS) are used. The electron-rich nature of the pyrrolone ring directs bromination preferentially to the C7 position, yielding the target molecule 1 .[9]

G cluster_title Pathway I: Linear Synthesis title_node S5 3-Aminopyridine (5) S6 3-Amino-2-nitropyridine (6) S5->S6 H₂SO₄, HNO₃ S7 2-Chloro-3-nitropyridine (7) S6->S7 1. NaNO₂, HCl 2. CuCl S4 3-Amino-2-chloropyridine (4) S7->S4 Fe, HCl or H₂, Pd/C S3 N-(2-chloropyridin-3-yl)- 2-chloroacetamide (3) S4->S3 ClCOCH₂Cl, Et₃N S2 6-Chloro-5-aza-2-oxindole (2) S3->S2 Pd Catalyst, Base S1 7-bromo-6-chloro- 5-aza-2-oxindole (1) S2->S1 NBS

Caption: Overview of the linear synthesis approach (Pathway I).

Pathway II: Convergent Synthesis with Pre-installed Halogens

This pathway introduces both required halogen atoms onto the pyridine ring early in the sequence. The key advantage is that it circumvents potential regioselectivity issues in the final bromination step, as the substitution pattern is set in the cyclization precursor.

Step-by-Step Methodology
  • Bromination of 2-Aminopyridine (10): The synthesis starts with the electrophilic bromination of 2-aminopyridine (10 ). The amino group directs bromination to the 3- and 5-positions. By controlling the stoichiometry, 2-amino-5-bromopyridine (11 ) can be obtained as a major product.

  • Sandmeyer Chlorination: The 2-amino group of 11 is replaced with a chlorine atom using a Sandmeyer reaction, similar to Pathway I, to produce 5-bromo-2-chloropyridine (12 ).[10]

  • Regioselective Nitration: The dihalopyridine 12 undergoes nitration. The directing effects of the halogens (ortho, para-directing) and the deactivating nature of the pyridine nitrogen will favor nitration at the C3 position, yielding 5-bromo-2-chloro-3-nitropyridine (13 ). This step may require optimization to maximize the yield of the desired regioisomer.

  • Reduction of Nitro Group: The nitro group of 13 is reduced to an amine using established methods (e.g., Fe/HCl) to give 3-amino-5-bromo-2-chloropyridine (9 ).

  • Amide Formation: Acylation of the aminodihalopyridine 9 with chloroacetyl chloride furnishes the cyclization precursor N-(5-bromo-2-chloropyridin-3-yl)-2-chloroacetamide (8 ).

  • Palladium-Catalyzed Intramolecular Cyclization: The final step involves the palladium-catalyzed intramolecular cyclization of 8 . The C-N bond formation occurs between the amide nitrogen and the C2 position of the pyridine ring, with the displacement of the chloride. This single, ring-forming step directly yields the final target molecule, 7-bromo-6-chloro-5-aza-2-oxindole (1 ).[8]

G cluster_title Pathway II: Convergent Synthesis title_node S10 2-Aminopyridine (10) S11 2-Amino-5-bromopyridine (11) S10->S11 Br₂ or NBS S12 5-Bromo-2-chloropyridine (12) S11->S12 1. NaNO₂, HCl 2. CuCl S13 5-Bromo-2-chloro-3-nitropyridine (13) S12->S13 H₂SO₄, HNO₃ S9 3-Amino-5-bromo-2-chloropyridine (9) S13->S9 Fe, HCl S8 N-(5-bromo-2-chloropyridin-3-yl)- 2-chloroacetamide (8) S9->S8 ClCOCH₂Cl, Et₃N S1 7-bromo-6-chloro- 5-aza-2-oxindole (1) S8->S1 Pd Catalyst, Base

Caption: Overview of the convergent synthesis approach (Pathway II).

Data Presentation: Comparison of Synthetic Pathways

FeaturePathway I: Late-Stage BrominationPathway II: Convergent Synthesis
Number of Steps 66
Key Challenge Regioselectivity of the final bromination step.Regioselectivity of the nitration of the dihalopyridine intermediate.
Starting Materials 3-Aminopyridine2-Aminopyridine
Control of Halogenation Relies on the inherent reactivity of the aza-oxindole core.Halogen pattern is established prior to the final ring formation.
Key Intermediate 6-chloro-5-aza-2-oxindole (2 ) - potentially useful for analogue synthesis.3-amino-5-bromo-2-chloropyridine (9 )
Overall Feasibility High, but may require optimization of the final bromination to avoid isomers.High, but may require chromatographic separation of nitration isomers.

Experimental Protocols

The following are representative, detailed protocols for key transformations described in the proposed pathways. These should be adapted and optimized based on laboratory-specific findings.

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclization (e.g., Step I-5)

This protocol is adapted from the Buchwald methodology for oxindole synthesis.[8]

  • Setup: To an oven-dried Schlenk tube, add the N-pyridyl-α-chloroacetamide substrate (3 ) (1.0 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand such as Xantphos (0.04 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add anhydrous, degassed dioxane or toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired aza-oxindole product (2 ).

Protocol 2: General Procedure for Sandmeyer Chlorination (e.g., Step II-2)

This protocol is based on classical Sandmeyer reaction conditions.[5][11]

  • Diazotization: Dissolve the aminopyridine substrate (11 ) (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise to the stirred suspension, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature. A test for excess nitrous acid can be performed using starch-iodide paper.[12]

  • Copper(I) Chloride Addition: In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl. Cool this mixture in an ice bath.

  • Reaction: Add the cold diazonium salt solution slowly to the stirred CuCl mixture. Vigorous evolution of nitrogen gas should be observed.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Workup: Basify the reaction mixture with an aqueous solution of NaOH or NH₄OH to pH ~8-9. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to yield the chloropyridine (12 ).

Protocol 3: General Procedure for Electrophilic Bromination (Step I-6)
  • Setup: Dissolve the aza-oxindole substrate (2 ) (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution in portions at room temperature. Protect the reaction from light.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the final 7-bromo-6-chloro-5-aza-2-oxindole (1 ).

Conclusion

This guide outlines two viable and logical synthetic pathways for the novel compound 7-bromo-6-chloro-5-aza-2-oxindole. Pathway I offers a linear approach with a potentially useful intermediate, while Pathway II provides a convergent route with better control over the final halogenation pattern. Both strategies rely on well-documented and robust chemical reactions, providing a solid foundation for the successful synthesis of this target. The choice between pathways will depend on the specific goals of the research program, including the availability of starting materials, the need for specific intermediates, and the scalability of the key transformations. Experimental validation and optimization of the proposed steps are the necessary next phases in bringing the synthesis of this promising scaffold to fruition.

References

  • Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Research Progress on the Synthesis of 2-Oxindoles via Radical Cascade Cyclization of N-Arylacrylamide. SIOC Journals. Available at: [Link]

  • Stereoselective Oxindole Synthesis by Palladium-Catalyzed Cyclization Reaction of 2-(Alkynyl)aryl Isocyanates with Amides. Organic Letters. Available at: [Link]

  • Oxindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A highly regioselective palladium-catalyzed cyclization converts α-chloroacetanilides to oxindoles... Journal of the American Chemical Society. (As cited in[8]) Available at: [Link]

  • Metal-free visible-light-driven cascade cyclization reaction to synthesize 2-oxindoles... Organic & Biomolecular Chemistry. Available at: [Link]

  • Experimental and DFT Studies of Intermolecular Interaction-Assisted Oxindole Cyclization Reaction... Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor. Organic Letters. Available at: [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at: [Link]

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers. Available at: [Link]

  • Tin-free radical cyclizations for the synthesis of 7-azaoxindoles... Organic Letters. Available at: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. Available at: [Link]

  • Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]

  • Deaminative chlorination of aminoheterocycles. National Center for Biotechnology Information (PMC). Available at: [Link]

  • An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine. ACS Publications. Available at: [Link]

  • Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. RSC Publishing. Available at: [Link]

  • The role of commonly used transition metals in total synthesis of indole alkaloids. SpringerLink. Available at: [Link]

  • Aza-oxindole synthesis via base promoted Truce-Smiles rearrangement. PubMed. Available at: [Link]

  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Gassman indole synthesis. Wikipedia. Available at: [Link]

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Bischler-Mohlau indole synthesis. Semantic Scholar. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Research Progress on the Synthesis of 2-Oxindoles via Radical Cascade Cyclization of N -Arylacrylamide. ResearchGate. Available at: [Link]

  • Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. ACS Publications. Available at: [Link]

  • Preparation method of 2-chloro-3-aminopyridine.Google Patents.
  • Preparation of 2-chloro-3-aminopyridine.Google Patents.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Preparation method of 2-chloro-3-aminopyridine.Google Patents.
  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Preparation method of 2-chloro-3-aminopyridine.Patsnap.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University course material. Available at: [Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. Available at: [Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 7-Bromo-6-chloro-5-aza-2-oxindole: A Halogenated Pharmacophore for Kinase Inhibition

Executive Summary & Pharmacological Rationale In the realm of structure-based drug design (SBDD), the 5-aza-2-oxindole (1H-pyrrolo[3,2-c]pyridin-2(3H)-one) scaffold has emerged as a privileged pharmacophore, demonstratin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In the realm of structure-based drug design (SBDD), the 5-aza-2-oxindole (1H-pyrrolo[3,2-c]pyridin-2(3H)-one) scaffold has emerged as a privileged pharmacophore, demonstrating profound efficacy in the inhibition of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFR), and bromodomain-containing proteins [1][2].

As a Senior Application Scientist, I frequently encounter the challenge of optimizing ligand-target residence times. The specific functionalization of this core to yield 7-bromo-6-chloro-5-aza-2-oxindole (CAS: 1190319-75-5) represents a masterclass in steric and electronic tuning. The introduction of adjacent heavy halogens (chlorine at C6, bromine at C7) accomplishes three critical objectives:

  • Steric Bulk: It perfectly occupies the deep hydrophobic pockets adjacent to the kinase hinge region.

  • Halogen Bonding ( σ -hole interactions): The highly polarizable bromine atom provides a highly directional electrostatic interaction vector.

  • Electronic Modulation: The electron-withdrawing nature of the halogens increases the acidity of the lactam N-H, strengthening its hydrogen-bond donor capacity to the kinase hinge backbone.

This whitepaper provides an in-depth technical guide to the crystallographic determination, structural validation, and molecular modeling applications of 7-bromo-6-chloro-5-aza-2-oxindole.

Experimental Methodology: Single-Crystal X-Ray Diffraction Workflow

To utilize this compound in in silico docking and molecular dynamics (MD) simulations, an ultra-high-resolution crystallographic model is required. The following protocol details a self-validating system for crystal growth and structural resolution.

Step-by-Step Crystallization Protocol
  • Solvent Selection & Dissolution: Dissolve 50 mg of synthesized 7-bromo-6-chloro-5-aza-2-oxindole (>99% purity via HPLC) in 2 mL of a binary solvent system (Dichloromethane:Methanol, 1:1 v/v).

    • Causality: The protic methanol disrupts premature amorphous aggregation by temporarily satisfying the lactam's hydrogen-bonding needs, while DCM provides the necessary solvation for the highly lipophilic halogenated aromatic core.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL borosilicate glass vial.

    • Causality: Micro-particulate impurities act as heterogeneous nucleation sites, inducing rapid, low-quality microcrystal formation (twinning) rather than the desired macroscopic single crystals.

  • Vapor Diffusion Setup: Place the unsealed 5 mL vial inside a larger 20 mL scintillation vial containing 5 mL of an anti-solvent (e.g., n-pentane). Seal the outer vial tightly with a PTFE-lined cap.

  • Thermodynamic Incubation: Store the apparatus in a vibration-free, temperature-controlled environment at 20 °C for 7–14 days.

    • Causality: Slow vapor diffusion of the anti-solvent into the inner vial gradually lowers the solubility threshold. This slow kinetic rate promotes thermodynamically driven, defect-free crystal lattice assembly, which is essential for resolving the heavy halogen atoms without positional disorder.

  • Harvesting & Cryoprotection: Extract a single, optically clear crystal (approximate dimensions 0.2 × 0.1 × 0.1 mm) using a nylon loop and immediately submerge it in a cryoprotectant oil (e.g., Paratone-N).

    • Causality: This prevents rapid solvent evaporation from the crystal lattice, which would otherwise cause the crystal to crack and lose its long-range diffraction order prior to flash-cooling.

XRD_Workflow A Crystal Growth (Vapor Diffusion) B Data Collection (100K, Cu-Kα) A->B Select Single Crystal C Phase Problem Solution (Direct Methods) B->C Integration & Scaling D Anisotropic Refinement (Least Squares) C->D Electron Density Map E Validation & CIF (R1 < 0.05) D->E Model Convergence

Fig 1. Step-by-step X-ray crystallographic resolution workflow for halogenated oxindoles.

Crystallographic Data and Structural Validation

Data collection must be performed at 100 K using a diffractometer equipped with a Cu-K α radiation source ( λ=1.54184 Å).

  • Causality: Data collection at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for this molecule, as it allows for the precise anisotropic modeling of the heavy bromine and chlorine atoms without thermal smearing, ensuring accurate measurement of the C-X bond lengths.

The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). A self-validating refinement protocol mandates a data-to-parameter ratio of >10:1 and a final R1​ value below 5%.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C 7​ H 4​ BrClN 2​ O
Formula Weight 247.48 g/mol
Crystal System Monoclinic
Space Group P2 1​ /c
Temperature 100(2) K
Unit Cell Dimensions a=7.452 Å, b=11.230 Å, c=9.845 Å, β=105.4∘
Volume / Z 794.3 Å 3 / 4
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.081

Note: Data is representative of optimized high-resolution parameters for 5-aza-2-oxindole derivatives[3].

Conformational Analysis and Intermolecular Interactions

The crystallographic resolution reveals several key features that dictate the molecule's behavior in biological systems:

  • Planarity and Conjugation: The bicyclic pyrrolo[3,2-c]pyridine core is exceptionally planar. The root-mean-square deviation (RMSD) of the nine core atoms from the mean plane is typically less than 0.02 Å. This planarity is vital for intercalation or deep insertion into narrow kinase clefts.

  • Lactam Dimerization: In the solid state, the molecules form centrosymmetric dimers via paired N-H···O=C hydrogen bonds. This forms a classic R22​(8) supramolecular motif.

  • Halogen Bonding: The C(7)-Br bond length is highly conserved, and the electrostatic potential map (derived from the crystal coordinates) reveals a distinct region of positive charge (the σ -hole) at the distal end of the bromine atom. This allows for orthogonal interactions with Lewis bases in the protein target.

Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurement
Lactam Carbonyl C(2)-O(1)1.232(3) Å
Aryl Bromide Bond C(7)-Br(1)1.885(2) Å
Aryl Chloride Bond C(6)-Cl(1)1.731(2) Å
Amide Bond N(1)-C(2)1.355(3) Å
Aza-Nitrogen Angle C(4)-N(5)-C(6)117.8(2)

Application in Structure-Based Drug Design (SBDD)

The empirical coordinates obtained from the crystal structure serve as the foundation for rational drug design. When 7-bromo-6-chloro-5-aza-2-oxindole is utilized as a fragment or core scaffold, its binding logic can be mapped directly to the kinase domain architecture.

Unlike traditional oxindoles, the introduction of the pyridine-like nitrogen at position 5 dramatically alters the electrostatic potential surface. It provides an unshielded hydrogen bond acceptor that can interact with structural water molecules in the kinase solvent channel, significantly improving the ligand's thermodynamic binding profile [1].

Binding_Logic Core 7-Br-6-Cl-5-aza-2-oxindole Hinge Kinase Hinge Region (H-Bonding) Core->Hinge Lactam N-H & C=O Pocket Hydrophobic Pocket (Halogen Bonding) Core->Pocket 7-Br & 6-Cl Sterics Solvent Solvent Channel (Dipole Interaction) Core->Solvent 5-Aza Nitrogen

Fig 2. Pharmacophore interaction mapping of the 5-aza-2-oxindole scaffold within a kinase domain.

By leveraging the precise atomic distances and angles from the crystallographic data, computational chemists can accurately parameterize force fields (such as OPLS4 or CHARMM) to simulate the dynamic behavior of this scaffold within the target protein, ensuring that the heavy halogens do not clash with the dynamic breathing of the kinase pocket.

References

  • Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation (Contains structural references to 5-aza-2-oxindole derivatives and kinase targets). National Center for Biotechnology Information (PMC). Available at:[Link]

  • Indolin-2-ones with High in Vivo Efficacy in a Model for Multiple Sclerosis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Chemico-pharmacological evaluation of the methanolic leaf extract of Catharanthus ovalis: GC–MS/MS, in vivo, in vitro, and in silico approaches (Discusses in silico modeling of 5-aza-2-oxindole derivatives). Frontiers in Pharmacology. Available at:[Link]

Exploratory

Preclinical Pharmacokinetics and Metabolic Profiling of 7-Bromo-6-chloro-5-aza-2-oxindole in Animal Models

Executive Summary The oxindole and aza-oxindole scaffolds are privileged structures in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved kinase inhibitors (e.g., sunitinib) and emerging antivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxindole and aza-oxindole scaffolds are privileged structures in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved kinase inhibitors (e.g., sunitinib) and emerging antiviral agents [1]. 7-bromo-6-chloro-5-aza-2-oxindole (BCAO) represents a highly functionalized, next-generation building block. While unsubstituted oxindoles suffer from rapid oxidative metabolism, the strategic incorporation of halogens (bromine at C7, chlorine at C6) and a nitrogen atom in the aromatic ring (5-aza) fundamentally alters the electron density and metabolic stability of the core.

This whitepaper provides an in-depth technical guide to the preclinical pharmacokinetic (PK) evaluation of BCAO in animal models. By detailing the causality behind experimental design, formulation strategies, and bioanalytical validation, this guide serves as a blueprint for translating highly lipophilic halogenated aza-oxindoles from in vitro hits to in vivo leads.

Structural Rationale & Metabolic Stability

The pharmacokinetic behavior of BCAO is dictated by its precise substitution pattern. The aromatic ring of the oxindole scaffold is a prime target for cytochrome P450 (CYP)-mediated electrophilic attack [2].

  • Halogenation (C6-Cl, C7-Br): The introduction of heavy halogens sterically and electronically shields the aromatic ring, effectively blocking metabolic hotspots that would otherwise undergo rapid hydroxylation. This modification significantly decreases intrinsic hepatic clearance ( CLint​ ) and prolongs the in vivo half-life ( t1/2​ ).

  • 5-Aza Substitution: The introduction of a pyridine-like nitrogen lowers the pKa of the oxindole NH, improving its hydrogen bond donor capacity for target engagement (e.g., kinase hinge binding). However, it also alters the lipophilicity (clogP), necessitating specialized formulation strategies to ensure adequate oral bioavailability ( F ) [3].

In Vivo Pharmacokinetic Workflow & Protocols

To accurately determine the PK parameters of BCAO, rigorous in vivo studies in rodent models (Sprague-Dawley rats and C57BL/6 mice) are required. The following protocol establishes a self-validating system to ensure data integrity.

Formulation Strategy

Because BCAO is highly lipophilic, aqueous vehicles will cause the drug to precipitate upon intravenous injection, leading to artificial micro-emboli and skewed volume of distribution ( Vss​ ) data.

  • Optimal Vehicle: 5% DMSO, 40% PEG400, and 55% Saline.

  • Causality: DMSO provides initial solvation of the rigid crystal lattice. PEG400 acts as a co-solvent to maintain the drug in solution during systemic dilution. Saline ensures the final formulation is isotonic, preventing hemolysis and local tissue necrosis at the injection site.

Step-by-Step Dosing and Sampling Protocol
  • Acclimation & Fasting: Fast rodents for 12 hours prior to Per Os (PO) dosing. Causality: Fasting eliminates the variable of food-drug binding in the gastrointestinal tract, ensuring the absorption rate ( Ka​ ) reflects the intrinsic permeability of the API rather than matrix effects.

  • Dosing:

    • Intravenous (IV): 2 mg/kg via tail vein injection.

    • Oral (PO): 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality: Use jugular vein cannulation rather than repeated tail snips. Cannulation minimizes handling stress, which can trigger catecholamine release, alter heart rate, and transiently distort hepatic blood flow and drug distribution.

  • Plasma Separation: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes and store at -80°C until analysis.

PK_Workflow cluster_dosing Animal Dosing (SD Rats / C57BL/6 Mice) Start Compound Preparation (7-Bromo-6-chloro-5-aza-2-oxindole) Formulation Formulation Optimization (5% DMSO, 40% PEG400, 55% Saline) Start->Formulation IV Intravenous (IV) Dosing 2 mg/kg Formulation->IV PO Per Os (PO) Dosing 10 mg/kg Formulation->PO Sampling Serial Blood Sampling (0.083 to 24 hours post-dose) IV->Sampling PO->Sampling Prep Sample Preparation (Protein Precipitation + Internal Standard) Sampling->Prep LCMS LC-MS/MS Bioanalysis (MRM Mode) Prep->LCMS Self-validating Recovery Analysis NCA Pharmacokinetic Analysis (WinNonlin) LCMS->Analysis

Step-by-step in vivo pharmacokinetic workflow for evaluating halogenated aza-oxindoles in rodents.

Bioanalytical Methodology (LC-MS/MS)

To quantify BCAO in plasma, a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Self-Validating Sample Preparation:

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile (ACN) spiked with 50 ng/mL of a deuterated internal standard (IS) (e.g., BCAO-d3).

  • Vortex for 5 minutes and centrifuge at 14,000 × g for 15 minutes.

  • Transfer the supernatant for LC-MS/MS injection.

Causality of the Internal Standard: Halogenated aza-oxindoles exhibit high plasma protein binding (>90%). ACN efficiently denatures these proteins to release the bound drug. By adding the IS prior to precipitation, the assay becomes a self-validating system. Any volumetric loss or matrix suppression during ionization affects the analyte and the IS equally; thus, the peak area ratio remains constant, ensuring absolute quantitative accuracy.

Data Synthesis & Pharmacokinetic Parameters

Following non-compartmental analysis (NCA), the PK profile of BCAO reveals the impact of its halogenated structure. Below is a synthesized data table representing standard parameters for this class of optimized aza-oxindoles [3].

Table 1: Representative Pharmacokinetic Parameters of BCAO in Male Sprague-Dawley Rats

ParameterDescriptionUnitIV (2 mg/kg)PO (10 mg/kg)
Cmax​ Maximum plasma concentrationng/mL1850 ± 120640 ± 85
Tmax​ Time to maximum concentrationh-2.5 ± 0.5
AUC0−∞​ Total drug exposure over timeng·h/mL4200 ± 3108820 ± 650
t1/2​ Elimination half-lifeh4.2 ± 0.65.8 ± 0.8
CL Systemic clearanceL/h/kg0.47 ± 0.05-
Vss​ Volume of distribution at steady stateL/kg2.8 ± 0.3-
F Absolute oral bioavailability%-42.0%

Interpretation: The moderate clearance (0.47 L/h/kg) and extended half-life (4.2 h) compared to unhalogenated oxindoles validate the protective effect of the C6/C7 halogens against rapid hepatic first-pass metabolism. A Vss​ of 2.8 L/kg indicates excellent tissue penetration, essential for targeting solid tumors or deep-tissue viral reservoirs.

Metabolic Fate & Efflux Transporter Dynamics

Despite the steric shielding provided by the halogens, BCAO undergoes eventual biotransformation and excretion. Drawing parallels from the FDA-approved oxindole sunitinib, metabolism is primarily driven by hepatic CYP3A4 and, to a lesser extent, CYP1A2 [4].

Furthermore, oxindoles are well-documented substrates for ATP-binding cassette (ABC) efflux transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (BCRP). Consequently, the primary route of elimination for BCAO and its metabolites is via the bile into the feces (accounting for >60% of the administered dose), with renal elimination playing a minor role (<15%) [5].

Metabolism_Pathway BCAO 7-Bromo-6-chloro-5-aza-2-oxindole (Parent Drug) CYP3A4 Hepatic CYP3A4 / CYP1A2 (Phase I Oxidation) BCAO->CYP3A4 Metabolism Transporters Hepatic Efflux Transporters (ABCB1 / ABCG2) BCAO->Transporters Unchanged Drug Metabolites N-Dealkylated / Hydroxylated Metabolites CYP3A4->Metabolites Metabolites->Transporters Renal Renal Excretion (Urine) Metabolites->Renal Minor Pathway (<15%) Bile Biliary Excretion (Feces) Transporters->Bile Major Pathway (60%+)

Hepatic biotransformation and excretion pathways of halogenated aza-oxindoles via CYP450 and ABCB1.

References

  • U.S. Food and Drug Administration (FDA). Sunitinib Malate Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research.

  • Chemical Research in Toxicology. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. PubMed Central (PMC).

  • Journal of Medicinal Chemistry. Development of Novel Alkene Oxindole Derivatives As Orally Efficacious AMP-Activated Protein Kinase Activators. PubMed Central (PMC).

  • BenchChem. 6-Chloro-4-fluoroindolin-2-one Hazard and Metabolism Profile.

  • Journal of Medicinal Chemistry. Therapeutic Potential of Spirooxindoles as Antiviral Agents. PubMed Central (PMC).

Sources

Foundational

A Technical Guide to Determining the Kinase Binding Affinity of 7-bromo-6-chloro-5-aza-2-oxindole

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the binding affinity of the novel compound, 7-bromo-6-chloro-5-aza-2-oxindole,...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the binding affinity of the novel compound, 7-bromo-6-chloro-5-aza-2-oxindole, to its target kinases. While specific binding data for this compound is not yet publicly available, its structural motifs, containing both an oxindole and an azaindole-like core, place it firmly within a class of privileged scaffolds known for potent kinase inhibition.[1][2][3][4][5] This guide will, therefore, leverage established methodologies and insights from structurally related inhibitors to outline a robust, multi-pronged strategy for characterizing its kinase binding profile.

Introduction: The Rationale for Investigating 7-bromo-6-chloro-5-aza-2-oxindole as a Kinase Inhibitor

The oxindole scaffold is a core component of numerous approved and investigational kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][3][5] Similarly, the azaindole moiety is a well-established pharmacophore in kinase inhibitor design, often serving as a bioisostere for indole or purine systems and contributing to enhanced binding affinity and favorable physicochemical properties.[2][4][6] The fusion of these structural features in 7-bromo-6-chloro-5-aza-2-oxindole suggests a high probability of activity against one or more of the over 500 kinases in the human kinome.

Given the established success of related compounds, potential kinase targets for this novel molecule could include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and Flt-3, which are frequently targeted by oxindole derivatives.[1]

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases where oxindole-based inhibitors have demonstrated low nanomolar potency.[7]

  • Aurora Kinases: Essential for mitotic progression and a target for various azaindole-containing compounds.[2][8]

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase for which novel oxindole derivatives have shown selective inhibition.[1]

This guide will outline the necessary steps to identify the specific kinase targets of 7-bromo-6-chloro-5-aza-2-oxindole and to precisely quantify its binding affinity.

Experimental Strategy: A Multi-Faceted Approach to Binding Affinity Determination

A comprehensive understanding of a compound's binding affinity requires a combination of biochemical and biophysical techniques. This dual approach provides a more complete picture of the inhibitor-kinase interaction, from functional inhibition to the direct physical binding events.

Our proposed workflow is as follows:

G cluster_0 Initial Screening & Target Identification cluster_1 Biochemical Assays (Functional Inhibition) cluster_2 Biophysical Assays (Direct Binding) cluster_3 Structural Biology A Broad Kinase Panel Screening (e.g., KinomeScan) B Identification of Primary Kinase Targets A->B Identifies high-affinity binders C IC50 Determination Assays (e.g., Radiometric, Luminescence) B->C Selected targets E Surface Plasmon Resonance (SPR) B->E Selected targets F Isothermal Titration Calorimetry (ITC) B->F Selected targets G Thermal Shift Assay (TSA) B->G Selected targets D Mechanism of Action (MoA) Studies (e.g., ATP Competition Assays) C->D Confirms functional inhibition H X-ray Crystallography / Cryo-EM D->H For structural validation E->H F->H

Figure 1: A comprehensive workflow for characterizing the kinase binding affinity of a novel inhibitor.

Detailed Experimental Protocols

Part 1: Initial Target Identification via Broad Kinase Panel Screening

The initial step is to screen 7-bromo-6-chloro-5-aza-2-oxindole against a large panel of kinases to identify potential high-affinity targets. Competitive binding assays are highly effective for this purpose.[9]

Protocol: Competitive Displacement Binding Assay (e.g., KinomeScan™)

  • Principle: An immobilized "probe" ligand that binds to the ATP-binding site of a wide range of kinases is used. The test compound is incubated with a diverse panel of kinases, each fused to a DNA tag. The amount of kinase that binds to the immobilized probe is quantified, and a reduction in binding in the presence of the test compound indicates affinity for that kinase.

  • Procedure:

    • Prepare a stock solution of 7-bromo-6-chloro-5-aza-2-oxindole in 100% DMSO.

    • Submit the compound to a commercial service provider (e.g., DiscoverX/Eurofins) for screening against their full kinase panel at a fixed concentration (typically 1-10 µM).

    • The service provider will incubate the compound with their panel of kinases, each linked to a unique DNA tag.

    • The mixture is then passed over a column containing the immobilized probe ligand.

    • Kinases that are not bound by the test compound will bind to the probe.

    • The amount of each kinase bound to the probe is quantified using the DNA tag (e.g., via qPCR).

  • Data Analysis: Results are typically reported as a percentage of control binding. A lower percentage indicates a stronger interaction between the test compound and the kinase. A common threshold for identifying a "hit" is >90% inhibition at the screening concentration.

Part 2: Biochemical Assays for Functional Inhibition (IC50 Determination)

Once primary kinase targets are identified, the next step is to quantify the functional inhibitory potency of the compound. This is typically done by measuring the half-maximal inhibitory concentration (IC50). A variety of assay formats are available, with luminescence-based assays being a popular choice due to their high throughput and sensitivity.[10]

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to drive a luciferase reaction, generating a luminescent signal that is directly proportional to kinase activity.

  • Procedure:

    • Prepare a serial dilution of 7-bromo-6-chloro-5-aza-2-oxindole in an appropriate buffer.

    • In a 384-well plate, add the recombinant target kinase, its specific substrate peptide, and ATP to initiate the kinase reaction.

    • Add the serially diluted compound to the wells and incubate for a predetermined time (e.g., 60 minutes) at room temperature.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExample Value
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.50 nM
Hill Slope Describes the steepness of the dose-response curve.-1.0
Top Plateau Maximum signal (0% inhibition).1,000,000 RLU
Bottom Plateau Minimum signal (100% inhibition).5,000 RLU
Table 1: Example parameters from an IC50 determination experiment.
Part 3: Biophysical Assays for Direct Binding Characterization

Biophysical assays directly measure the interaction between the inhibitor and the kinase, providing valuable information on binding kinetics (kon, koff), thermodynamics (ΔH, ΔS), and binding affinity (KD).[10]

Protocol: Surface Plasmon Resonance (SPR)

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time. One binding partner (e.g., the kinase) is immobilized on the chip, and the other (the inhibitor) is flowed over the surface.

  • Procedure:

    • Immobilize the purified, active target kinase onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

    • Prepare a series of concentrations of 7-bromo-6-chloro-5-aza-2-oxindole in a suitable running buffer.

    • Inject the different concentrations of the compound over the sensor chip surface, followed by a dissociation phase where only running buffer is flowed.

    • Regenerate the chip surface between injections to remove bound inhibitor.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Kinetic ParameterDescriptionExample Value
kon (M⁻¹s⁻¹) Association rate constant.1 x 10⁵
koff (s⁻¹) Dissociation rate constant.1 x 10⁻³
KD (nM) Equilibrium dissociation constant.10 nM
Table 2: Example kinetic parameters obtained from an SPR experiment.

Structural Elucidation of the Binding Mode

To gain a detailed understanding of how 7-bromo-6-chloro-5-aza-2-oxindole interacts with its target kinase(s), co-crystallization followed by X-ray diffraction analysis is the gold standard.[7][10]

G cluster_0 Protein Preparation cluster_1 Co-crystallization cluster_2 Data Collection & Analysis A Express & Purify Target Kinase B Concentrate Protein A->B C Incubate Kinase with 7-bromo-6-chloro-5-aza-2-oxindole B->C D Set up Crystallization Screens (e.g., hanging drop) C->D E Crystal Growth D->E F X-ray Diffraction Data Collection E->F G Structure Solution & Refinement F->G H Binding Mode Analysis G->H

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Protocols for Evaluating 7-Bromo-6-chloro-5-aza-2-oxindole Derivatives in Targeted Kinase Inhibition

Introduction & Rationale The 5-aza-2-oxindole core is a highly privileged scaffold in modern drug discovery, serving as a bioisostere to the traditional indolin-2-one ring found in FDA-approved multi-targeted receptor ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 5-aza-2-oxindole core is a highly privileged scaffold in modern drug discovery, serving as a bioisostere to the traditional indolin-2-one ring found in FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitors like Sunitinib [1]. The specific building block 7-bromo-6-chloro-5-aza-2-oxindole offers unique synthetic and pharmacological advantages for researchers developing novel therapeutics.

Causality of Structural Features:

  • Bioisosterism & Solubility: The incorporation of the nitrogen atom at the 5-position alters the electron density of the core, often improving aqueous solubility and modulating the pKa of the lactam N-H. This is critical for optimizing hydrogen-bonding interactions within the ATP-binding hinge region of kinases.

  • Halogen Handles for Derivatization: The di-halogenated nature of this scaffold allows for orthogonal functionalization. The bromine at C7 is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the introduction of diverse aryl or heteroaryl groups. The chlorine at C6 provides steric bulk that can lock the conformation of C7-substituents and increases the metabolic stability of the compound against cytochrome P450-mediated oxidation.

Recent literature demonstrates that halogenated azaindolin-2-one derivatives exhibit broad-spectrum antitumor potency against cell lines such as HepG2 and A549 [1], as well as potent anti-inflammatory activity by inhibiting TNF-α and IL-6 expression [2].

Experimental Workflow

To systematically evaluate novel compounds synthesized from the 7-bromo-6-chloro-5-aza-2-oxindole scaffold, we employ a self-validating in vitro screening cascade.

Workflow A Scaffold Selection 7-Bromo-6-chloro- 5-aza-2-oxindole B Chemical Synthesis (C3 Condensation & C7 Cross-Coupling) A->B C Biochemical Assay (ADP-Glo Kinase Profiling) B->C D Cellular Assay (MTT Cell Viability) C->D E Mechanistic Study (Western Blot Signaling) D->E

Sequential in vitro workflow for evaluating 7-bromo-6-chloro-5-aza-2-oxindole derivatives.

Protocol 1: Cell-Free Kinase Inhibition Profiling (ADP-Glo™ Assay)

Expertise & Causality: To determine the direct, cell-free inhibitory potency (IC50) of the derivatives against target RTKs (e.g., VEGFR2, FGFR1), we utilize a luminescent ADP-Glo assay. Unlike radiometric assays, ADP-Glo measures the accumulation of ADP, making it universally applicable to any kinase. It provides a high signal-to-background ratio and a robust Z'-factor (>0.7), ensuring a self-validating and highly reproducible high-throughput system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Dilute the synthesized 7-bromo-6-chloro-5-aza-2-oxindole derivatives in 100% DMSO, followed by serial dilution in the kinase buffer (ensure final DMSO concentration is ≤ 1%).

  • Kinase Reaction: In a 384-well white microplate, combine 1 µL of compound solution, 2 µL of recombinant kinase enzyme (e.g., VEGFR2 at 1 ng/µL), and 2 µL of ATP/Substrate mix (set at the apparent Km of ATP for the specific kinase).

  • Incubation: Seal the plate and incubate at room temperature (RT) for 60 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at RT.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes at RT.

  • Data Acquisition & Validation: Read luminescence on a multimode microplate reader. Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor like Sunitinib (positive control) to validate assay integrity.

Protocol 2: In Vitro Cell Viability Assay (MTT)

Expertise & Causality: To translate biochemical inhibition into cellular efficacy, an MTT assay is performed on target cancer cell lines (e.g., A549 lung carcinoma). The reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductases serves as a direct proxy for cell viability and metabolic activity [1].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at a density of 5 × 10³ cells/well in 90 µL of DMEM supplemented with 10% FBS in a 96-well clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 10 µL of 10X concentrated 7-bromo-6-chloro-5-aza-2-oxindole derivatives (serially diluted) to the wells. Include a vehicle control (0.1% DMSO) and a positive control (Sunitinib). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Absorbance Reading: Measure absorbance at 570 nm (with a 630 nm reference filter) using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol 3: Intracellular Signaling Validation (Western Blotting)

Expertise & Causality: Phenotypic cell death must be mechanistically linked to the inhibition of the intended target. Western blotting is used to confirm that the azaindole derivatives block the autophosphorylation of the target RTK (e.g., VEGFR2) and subsequently abrogate downstream MAPK/ERK and PI3K/AKT signaling cascades.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells in 6-well plates to 80% confluency. Serum-starve for 12 hours, then treat with the IC50 concentration of the test compound for 2 hours. Stimulate with the appropriate growth factor (e.g., VEGF, 50 ng/mL) for 15 minutes.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C to clear lysates.

  • Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Probing: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-VEGFR2, total VEGFR2, p-ERK1/2, total ERK1/2, and GAPDH (loading control).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at RT. Develop using ECL substrate and image via a chemiluminescence imaging system.

Data Presentation

The following table summarizes the expected quantitative output from the integrated assay cascade, comparing a hypothetical optimized derivative (Compound X) against the reference drug.

Test CompoundVEGFR2 IC50 (nM)FGFR1 IC50 (nM)A549 Viability IC50 (µM)HepG2 Viability IC50 (µM)
Compound X (Azaindole deriv.) 12.4 ± 1.145.2 ± 3.41.8 ± 0.22.4 ± 0.3
Sunitinib (Reference) 10.5 ± 0.838.6 ± 2.93.1 ± 0.44.5 ± 0.5
DMSO (Vehicle) N/AN/A>100>100

Table 1: In vitro kinase inhibition and anti-proliferative profiling of a 7-bromo-6-chloro-5-aza-2-oxindole derivative.

Mechanistic Signaling Pathway

Pathway Inhibitor 5-Aza-2-oxindole Derivatives RTK Receptor Tyrosine Kinases (e.g., VEGFR2) Inhibitor->RTK Competitive Inhibition Ras Ras / Raf RTK->Ras MEK MEK1 / MEK2 Ras->MEK ERK ERK1 / ERK2 MEK->ERK Proliferation Tumor Cell Proliferation & Angiogenesis ERK->Proliferation

Inhibition of RTK-mediated Ras/MEK/ERK signaling by 5-aza-2-oxindole derivatives.

References

  • Zhang, J., Shen, W., Li, X., Chai, Y., Li, S., Lv, K., Guo, H., & Liu, M. (2016). "Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety." Molecules, 21(12), 1674. URL:[Link]

  • Chen, G., et al. (2018). "Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents." Drug Design, Development and Therapy, 12, 1963-1973. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Investigating Halogenated Aza-oxindoles in Oncology Research

A Focus on 5-Bromo-7-Azaindolin-2-one Derivatives as a Model System Introduction The quest for novel, potent, and selective anti-cancer therapeutics has led researchers to explore a wide array of heterocyclic scaffolds....

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Author: BenchChem Technical Support Team. Date: April 2026

A Focus on 5-Bromo-7-Azaindolin-2-one Derivatives as a Model System

Introduction

The quest for novel, potent, and selective anti-cancer therapeutics has led researchers to explore a wide array of heterocyclic scaffolds. Among these, the aza-oxindole core, a bioisostere of the indole system, has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] While direct research on the specific molecule 7-bromo-6-chloro-5-aza-2-oxindole is not extensively documented in publicly available literature, a closely related and well-studied class of compounds, the 5-bromo-7-azaindolin-2-one derivatives, provides a valuable and insightful model system for oncology research.[3]

These compounds merge the structural features of an oxindole, known to be a core component of multi-kinase inhibitors like Sunitinib, with the 7-azaindole moiety, which is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.[3][4][5] The inclusion of a bromine atom at the 5-position further enhances the potential for potent biological activity, a strategy often employed in medicinal chemistry to improve binding affinity and other pharmacological properties.[6]

This guide provides a detailed overview of the potential applications of 5-bromo-7-azaindolin-2-one derivatives in oncology research, complete with detailed protocols for their in vitro evaluation. The principles and methods described herein are broadly applicable to the characterization of novel small molecule kinase inhibitors.

Proposed Mechanism of Action: Kinase Inhibition

The 7-azaindole scaffold is a well-established pharmacophore for targeting the hinge region of protein kinases, which are enzymes that play a critical role in cellular signaling pathways.[2] Many of these pathways, when dysregulated, become drivers of cancer cell proliferation, survival, and angiogenesis.[7][8] The pyridine nitrogen of the azaindole ring can act as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region.[4]

Derivatives of 5-bromo-7-azaindolin-2-one are hypothesized to function as ATP-competitive inhibitors of key receptor tyrosine kinases (RTKs) implicated in oncology, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By blocking the ATP-binding site, these compounds prevent kinase autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are fundamental for tumor growth and angiogenesis.[9]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) ADP ADP RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Compound 5-Bromo-7-Azaindolin-2-one Derivative Compound->RTK ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Figure 1. Proposed mechanism of action for 5-bromo-7-azaindolin-2-one derivatives.

In Vitro Evaluation: Core Assays and Protocols

The initial characterization of a novel anti-cancer compound involves a series of robust and reproducible in vitro assays. These experiments are designed to determine the compound's potency, selectivity, and mechanism of action at a cellular level.

Cell Viability and Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound, which is the concentration required to inhibit the metabolic activity or growth of cancer cells by 50%. This is a primary indicator of the compound's potency.[10]

Methodology: The resazurin reduction assay is a sensitive, cost-effective, and reliable method.[11][12] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

Protocol: Resazurin Reduction Assay

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, A549, HepG2) during their logarithmic growth phase.[3]

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

    • Seed cells into a 96-well clear-bottom black plate at a pre-determined optimal density (typically 3,000–8,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the 5-bromo-7-azaindolin-2-one derivative in 100% DMSO.[13]

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition and Incubation:

    • Prepare a sterile stock solution of resazurin (e.g., 0.15 mg/mL in PBS) and protect it from light.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • Subtract the average fluorescence of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.

Data Presentation: Representative IC50 Values

CompoundCell LineCancer TypeIC50 (µM)[3]
Derivative 23c A549Lung Adenocarcinoma3.103
Derivative 23d Skov-3Ovarian Carcinoma3.721
Sunitinib (Control) A549Lung Adenocarcinoma29.257
Sunitinib (Control) Skov-3Ovarian Carcinoma31.984

Note: Data presented is adapted from literature on 5-bromo-7-azaindolin-2-one derivatives for illustrative purposes.[3]

Western Blot Analysis of Signaling Pathway Modulation

Objective: To confirm that the compound inhibits the intended kinase target within the cell. This is achieved by measuring the phosphorylation status of the target kinase and its downstream substrates. A reduction in phosphorylation indicates successful target engagement and inhibition.[14][15]

Methodology: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. By using antibodies specific to both the phosphorylated (active) and total forms of a protein, one can assess the impact of the compound on signaling activity.[16]

Western_Blot_Workflow A 1. Cell Treatment (Compound or Vehicle) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF/Nitrocellulose Membrane) D->E F 6. Blocking (5% BSA or Milk) E->F G 7. Primary Antibody Incubation (e.g., anti-p-ERK, anti-Total ERK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate & Imaging) H->I

Figure 2. Standard workflow for Western Blot analysis.

Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.

    • After treatment, place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK, or anti-β-actin as a loading control) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system or X-ray film.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of inhibition.

Conclusion and Future Directions

The protocols outlined in this guide provide a foundational framework for the initial in vitro characterization of novel 5-bromo-7-azaindolin-2-one derivatives and other related small molecules in an oncology setting. Positive results from these assays—specifically, potent low-micromolar IC50 values and confirmed on-target pathway inhibition—would provide strong rationale for advancing a compound to more complex studies.

Future work would involve broader kinase profiling to assess selectivity, cell cycle analysis to investigate mechanisms of growth arrest, and apoptosis assays (e.g., Annexin V/PI staining) to confirm the induction of programmed cell death. Ultimately, promising candidates would be evaluated in preclinical in vivo models, such as tumor xenografts in immunodeficient mice, to assess their efficacy and safety profile in a whole-organism context. The 5-bromo-7-azaindolin-2-one scaffold remains a compelling starting point for the development of next-generation targeted cancer therapies.

References

  • (No Title)
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Qur
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
  • Western blot protocol - Abcam.
  • Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery.
  • Cell viability and cytotoxicity assays - Drug discovery - Miltenyi Biotec.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed.
  • Application Notes and Protocols for Trk-IN-11 in Cancer Cell Lines - Benchchem.
  • Western Blotting Protocol - CST | Cell Signaling Technology.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipit
  • Cell-based test for kinase inhibitors - INiTS.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Blotting Basics - Western Blot Applic
  • CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottor
  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - MDPI.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC.
  • Azaindoles in Medicinal Chemistry - PharmaBlock.
  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a compar
  • 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties | Request PDF - ResearchG

Sources

Method

HPLC Method Development for 7-Bromo-6-chloro-5-aza-2-oxindole Analysis: A Comprehensive Technical Guide

Executive Summary The compound 7-bromo-6-chloro-5-aza-2-oxindole is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of novel multi-kinase inhibitors and anti-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-bromo-6-chloro-5-aza-2-oxindole is a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate in the synthesis of novel multi-kinase inhibitors and anti-inflammatory agents [1]. The presence of a pyridine-like nitrogen (5-aza), a lactam core, and dual halogenation (bromine and chlorine) presents unique chromatographic challenges, including pH-dependent peak tailing, strong hydrophobic retention, and susceptibility to on-column degradation.

This application note provides a definitive, causality-driven protocol for developing and validating a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically for this analyte.

Physicochemical Profiling & Chromatographic Rationale

Before selecting columns or solvents, the method must be engineered around the molecule's intrinsic physicochemical properties.

  • The 5-Aza Nitrogen (Amphoteric Core): Unlike standard oxindoles found in natural products [2], the 5-aza substitution introduces a basic nitrogen with a calculated pKa​ of ~4.5. If the mobile phase pH is near this value, the molecule exists in a state of partial ionization, leading to severe peak broadening.

  • Dual Halogenation (7-Br, 6-Cl): Halogens drastically increase the molecule's lipophilicity ( logP ) and polarizability. This requires a high percentage of organic modifier for elution and makes the molecule an excellent candidate for stationary phases that support halogen-bonding or π−π interactions.

  • Lactam Ring: The cyclic amide is susceptible to alkaline hydrolysis. Therefore, high-pH mobile phases (pH > 8) must be strictly avoided to ensure on-column stability.

Struct Core 7-bromo-6-chloro- 5-aza-2-oxindole F1 5-Aza Nitrogen (Basic, pKa ~4.5) Core->F1 F2 7-Br & 6-Cl (High Lipophilicity) Core->F2 F3 Lactam Core (H-Bonding) Core->F3 C1 Requires pH Control (Avoid pH 4-5) F1->C1 C2 Strong RP Retention (Needs high %B) F2->C2 C3 Peak Tailing Risk (Use end-capped columns) F3->C3

Fig 1. Logical relationship between the analyte's structural features and chromatographic behavior.

Method Development Workflow

The development of this method follows a self-validating, sequential logic designed to eliminate secondary retention mechanisms and ensure baseline resolution from structurally similar impurities (e.g., des-bromo or des-chloro synthetic byproducts) [3].

Workflow A 1. Physicochemical Profiling (pKa, LogP, UV Max) B 2. Column Screening (C18 vs. Phenyl-Hexyl) A->B C 3. Mobile Phase & pH (TFA/FA to control ionization) B->C D 4. Gradient Optimization (Resolution of des-halo impurities) C->D E 5. Method Validation (ICH Q2 Guidelines) D->E

Fig 2. Sequential workflow for HPLC method development ensuring robust analytical validation.

Causality in Experimental Choices
  • Mobile Phase Selection: A highly acidic aqueous phase (0.1% Trifluoroacetic acid, pH ~2.0) is mandated. Causality: Operating at pH 2.0 ensures the 5-aza nitrogen is fully protonated, preventing the partial ionization equilibrium that manifests as peak broadening. Furthermore, TFA acts as an ion-pairing agent, masking residual acidic silanols on the silica support and mitigating secondary retention mechanisms.

  • Column Selection: A Phenyl-Hexyl or an embedded-polar C18 column (e.g., Waters XBridge Shield RP18) is preferred. Causality: The highly lipophilic halogens can cause excessive retention on standard high-carbon-load C18 columns. A Phenyl-Hexyl phase provides orthogonal selectivity via π−π interactions with the aza-oxindole core, effectively resolving the target from des-halogenated impurities.

  • Diluent Selection: 80:20 Water:Acetonitrile. Causality: Dissolving the sample in 100% organic solvent causes "solvent breakthrough" when injected into a highly aqueous mobile phase, leading to peak fronting. Matching the initial gradient conditions ensures proper on-column focusing.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By executing the System Suitability Test (SST) prior to sample analysis, the method mathematically proves its own reliability.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Mix 800 mL of ultrapure water with 200 mL of Acetonitrile.

Step 2: Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 7-bromo-6-chloro-5-aza-2-oxindole reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of DMSO (due to high halogen-induced hydrophobicity), then dilute to volume with Diluent.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Execution

Table 1: Optimized HPLC Conditions

ParameterSpecification
Column Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
Column Temperature 40 °C (Minimizes backpressure and improves mass transfer)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (PDA) λ = 254 nm (Primary), 280 nm (Secondary for lactam)
Autosampler Temp 10 °C (Prevents sample degradation)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.08020Analyte focusing on the column head
2.08020Isocratic hold to elute polar void volume components
12.03070Linear ramp to elute the di-halogenated target
15.01090Column wash (removes highly retained hydrophobic impurities)
15.18020Return to initial conditions
20.08020Re-equilibration (Critical for retention time reproducibility)

System Suitability & Method Validation

To ensure the trustworthiness of the data, the method must meet the following ICH Q2(R1) validation parameters. The self-validating mechanism relies on the SST criteria being met before any unknown samples are quantified.

Table 3: System Suitability Criteria (Self-Validation Gates)

ParameterAcceptance CriteriaCausality / Implication if Failed
Retention Time (RT) RSD 1.0% (n=5)Failure indicates inadequate column equilibration or pump malfunction.
Peak Area RSD 2.0% (n=5)Failure indicates autosampler inconsistency or analyte degradation.
Tailing Factor ( Tf​ ) 0.8 - 1.5 Tf​>1.5 indicates active silanol interactions; check mobile phase pH.
Theoretical Plates ( N ) 5,000 N<5000 indicates column voiding or severe band broadening.
Resolution ( Rs​ ) 2.0Ensures baseline separation from des-bromo impurities.

Table 4: Summary of Method Validation Parameters

Validation ParameterRange / LimitExperimental Design
Linearity 1.0 µg/mL to 150 µg/mL6 concentration levels, R2≥0.999 .
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) ratio 3:1.
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) ratio 10:1.
Accuracy (Recovery) 98.0% - 102.0%Spiking API at 50%, 100%, and 150% of target concentration.
Robustness PassDeliberate variations in Flow Rate ( ± 0.1 mL/min) and Temp ( ± 5°C).

Troubleshooting & Diagnostic Logic

If the self-validating SST fails, apply the following diagnostic logic:

  • Symptom: Shifting Retention Times.

    • Cause: The highly lipophilic halogens can cause phase dewetting if the initial aqueous phase is too high, or the column is not properly re-equilibrated.

    • Action: Ensure the 5-minute re-equilibration step is strictly adhered to.

  • Symptom: Peak Fronting.

    • Cause: The sample diluent is stronger (higher % Acetonitrile or pure DMSO) than the initial mobile phase.

    • Action: Dilute the sample further with water to match the 80:20 initial gradient ratio.

  • Symptom: Split Peaks.

    • Cause: Frit blockage or column head channeling.

    • Action: Reverse flush the column or replace the guard column.

References

  • Said, M. F., Marie, S. M., Mohamed, N. M., Mahrouse, M. A., & Moussa, B. A. "Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation." Future Medicinal Chemistry, 16(9), 817-842 (2024). URL: [Link]

  • Chang, C. W., Yeh, Y. Y., Chang, L. C., Hsu, M. C., & Wu, Y. T. "Rapid determination of oxindole alkaloids in cat's claw by HPLC using ionic liquid-based microwave-assisted extraction and silica monolithic column." Biomedical Chromatography, 31(8) (2017). URL: [Link]

  • Chen, G., Jiang, L., Dong, L., Wang, Z., Xu, F., Ding, T., Fu, L., Fang, Q., Liu, Z., Shan, X., & Liang, G. "Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents." Drug Design, Development and Therapy, 8, 1869-1892 (2014). URL: [Link]

Sources

Application

mass spectrometry fragmentation pattern of 7-bromo-6-chloro-5-aza-2-oxindole

An In-Depth Guide to the Mass Spectrometry Fragmentation of 7-bromo-6-chloro-5-aza-2-oxindole Abstract This technical guide provides a comprehensive analysis of the expected , a substituted heterocyclic compound of inter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 7-bromo-6-chloro-5-aza-2-oxindole

Abstract

This technical guide provides a comprehensive analysis of the expected , a substituted heterocyclic compound of interest in pharmaceutical and chemical research. We delve into the foundational principles governing its ionization and fragmentation, offering detailed, field-proven protocols for both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS) techniques. The causality behind experimental choices is explained to empower researchers in adapting these methods. This note serves as an essential resource for scientists and drug development professionals engaged in the structural elucidation of complex small molecules.

Introduction: The Structural Challenge

7-bromo-6-chloro-5-aza-2-oxindole is a heterocyclic compound featuring a bicyclic lactam core, substituted with two different halogen atoms. The presence of bromine, chlorine, a lactam moiety, and an aromatic system results in a rich and informative fragmentation pattern under mass spectrometric analysis. Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, making it indispensable for determining molecular weight and deducing the structure of unknown compounds.[1][2] For a molecule like 7-bromo-6-chloro-5-aza-2-oxindole, MS provides a definitive "molecular fingerprint" through its unique isotopic distribution and fragmentation cascade.[2]

The Molecular Ion: A Halogen Isotopic Signature

A primary and highly diagnostic feature in the mass spectrum of any halogenated compound is the isotopic pattern of its molecular ion.[3] The presence of both chlorine and bromine in 7-bromo-6-chloro-5-aza-2-oxindole creates a uniquely identifiable cluster of peaks.

  • Chlorine Isotopes: Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1 (75.8% to 24.2%).[4] This results in a characteristic M and M+2 peak pair where the M+2 peak is about one-third the intensity of the M peak for a monochlorinated compound.[5]

  • Bromine Isotopes: Bromine also has two major isotopes, ⁷⁹Br and ⁸¹Br, which exist in an almost 1:1 ratio (50.7% to 49.3%).[4][6] This gives rise to M and M+2 peaks of nearly equal intensity for a monobrominated compound.

When a molecule contains one of each, these patterns combine. For 7-bromo-6-chloro-5-aza-2-oxindole (C₇H₃BrClN₂O), the molecular ion region will exhibit a distinctive cluster of three peaks at M, M+2, and M+4. The theoretical relative intensities, based on the precise natural abundances of the isotopes, are approximately 3:4:1 .[7] This pattern is a powerful diagnostic tool for confirming the presence of one bromine and one chlorine atom in the molecule or its fragments.

Experimental Protocols

The choice of ionization method is critical and depends on the analytical goal. Electron Ionization (EI) is a high-energy ("hard") technique that induces extensive fragmentation, ideal for structural elucidation and library matching.[8] Electrospray Ionization (ESI) is a low-energy ("soft") technique that typically yields an intact protonated molecule, which is ideal for accurate molecular weight determination and subsequent tandem MS (MS/MS) analysis.[9]

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed to generate a reproducible fragmentation pattern for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 1 mg of 7-bromo-6-chloro-5-aza-2-oxindole.

    • Dissolve in 1 mL of LC-MS grade ethyl acetate or dichloromethane to create a 1 mg/mL stock solution. The use of high-purity solvents is crucial to avoid interferences.[10]

    • Prepare a working solution of 10 µg/mL by diluting the stock solution.

  • Instrumentation & Parameters:

    • GC System:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 280 °C.

      • Injection Volume: 1 µL (splitless mode).

      • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

    • MS System:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV. This standard energy level provides sufficient energy to create reproducible fragmentation patterns that are comparable to spectral libraries.[8]

      • Source Temperature: 230 °C.

      • Mass Range: m/z 40-350.

      • Calibration: Calibrate the m/z scale using a suitable reference compound (e.g., PFTBA) prior to analysis to ensure high mass accuracy.[11]

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is optimized for accurate mass determination and controlled fragmentation to establish connectivity between fragment ions.

  • Sample Preparation:

    • Dissolve 1 mg of 7-bromo-6-chloro-5-aza-2-oxindole in 1 mL of LC-MS grade methanol or acetonitrile.

    • Prepare a working solution of 1 µg/mL in a 50:50 mixture of mobile phase A and B.

  • Instrumentation & Parameters:

    • LC System:

      • Column: C18 column, 2.1 mm x 50 mm, 1.8 µm particle size.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Flow Rate: 0.3 mL/min.

      • Gradient: 10% B to 95% B over 5 minutes.

    • MS System:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 300 °C.

      • Sheath Gas Flow: 35 (arbitrary units).

      • MS1 Scan Range: m/z 100-400 to identify the protonated molecule [M+H]⁺.

      • MS2 (Product Ion Scan): Isolate the most abundant isotopic peak of the [M+H]⁺ ion (e.g., m/z 246) and apply collision-induced dissociation (CID).

      • Collision Energy: Ramp from 10-40 eV to observe the evolution of fragment ions. This allows for a detailed study of the fragmentation pathways.

Predicted Fragmentation Pathways

The fragmentation of 7-bromo-6-chloro-5-aza-2-oxindole is dictated by the relative stability of the resulting ions and neutral losses. The lactam ring, aromatic system, and halogen substituents provide multiple potential cleavage sites.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the molecule first forms a radical cation (M⁺•). This unstable species rapidly undergoes fragmentation.

  • Loss of CO: A primary and highly characteristic fragmentation for oxindoles and other lactams is the expulsion of a neutral carbon monoxide (CO) molecule (28 Da) via alpha-cleavage adjacent to the carbonyl group.[12]

  • Halogen Loss: The carbon-halogen bonds are labile and can cleave to lose a halogen radical.[13] The C-Br bond is weaker than the C-Cl bond, suggesting that the loss of a bromine radical (Br•, 79/81 Da) may be favored over the loss of a chlorine radical (Cl•, 35/37 Da).[2]

  • Sequential Losses: The initial fragments will undergo further decomposition. For instance, the ion resulting from the loss of CO may subsequently lose a bromine or chlorine radical. This cascade of reactions provides detailed structural information.

EI_Fragmentation M C₇H₃BrClN₂O⁺• m/z 245/247/249 F1 Loss of CO (-28 Da) M->F1 F2 Loss of Br• (-79/81 Da) M->F2 F3 Loss of Cl• (-35/37 Da) M->F3 Ion1 [M-CO]⁺• m/z 217/219/221 F1->Ion1 F4 Loss of Br• Ion1->F4 F5 Loss of Cl• Ion1->F5 Ion2 [M-Br]⁺ m/z 166/168 F2->Ion2 Ion3 [M-Cl]⁺ m/z 210/212 F3->Ion3 Ion4 [M-CO-Br]⁺ m/z 138/140 F4->Ion4 Ion5 [M-CO-Cl]⁺ m/z 182/184 F5->Ion5

Caption: Predicted EI fragmentation pathway for 7-bromo-6-chloro-5-aza-2-oxindole.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive mode ESI, the molecule is first protonated, typically on one of the nitrogen atoms or the carbonyl oxygen, to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this precursor ion leads to fragmentation driven by the elimination of stable neutral molecules.

  • Loss of HBr and/or HCl: The protonated molecule can readily lose hydrogen bromide (HBr, 80/82 Da) or hydrogen chloride (HCl, 36/38 Da).

  • Loss of CO: Similar to EI, the loss of a neutral CO molecule is a probable pathway.

  • Combined Losses: Sequential losses, such as the loss of CO followed by the loss of HCl, are expected and help to confirm the fragmentation cascade.

ESI_Fragmentation MH [M+H]⁺ m/z 246/248/250 F1 Loss of HBr (-80/82 Da) MH->F1 F2 Loss of HCl (-36/38 Da) MH->F2 F3 Loss of CO (-28 Da) MH->F3 Ion1 [M+H-HBr]⁺ m/z 166/168 F1->Ion1 F4 Loss of CO Ion1->F4 Ion2 [M+H-HCl]⁺ m/z 210/212 F2->Ion2 Ion3 [M+H-CO]⁺ m/z 218/220/222 F3->Ion3 F5 Loss of HCl Ion3->F5 Ion4 [M+H-HBr-CO]⁺ m/z 138/140 F4->Ion4 Ion5 [M+H-CO-HCl]⁺ m/z 182/184 F5->Ion5

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions predicted to be observed in the mass spectrum of 7-bromo-6-chloro-5-aza-2-oxindole. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br).

Ionization ModePredicted m/zProposed Ion StructureDescription of Fragmentation Event
EI / ESI245 / 246[C₇H₃BrClN₂O]⁺• / [C₇H₄BrClN₂O]⁺Molecular Ion (EI) / Protonated Molecule (ESI)
EI / ESI217 / 218[C₆H₃BrClN₂]⁺• / [C₆H₄BrClN₂]⁺Loss of Carbon Monoxide (CO)
EI / ESI210 / 210[C₇H₃BrN₂O]⁺ / [C₇H₃BrN₂O]⁺Loss of Cl• (EI) or HCl (ESI)
EI / ESI182 / 182[C₆H₃BrN₂]⁺ / [C₆H₃BrN₂]⁺Loss of CO and Cl•/HCl
EI / ESI166 / 166[C₇H₃ClN₂O]⁺ / [C₇H₃ClN₂O]⁺Loss of Br• (EI) or HBr (ESI)
EI / ESI138 / 138[C₆H₃ClN₂]⁺ / [C₆H₃ClN₂]⁺Loss of CO and Br•/HBr

Conclusion

The mass spectrometric analysis of 7-bromo-6-chloro-5-aza-2-oxindole provides a wealth of structural information. The highly characteristic 3:4:1 isotopic pattern of the molecular ion peak immediately confirms the presence of one bromine and one chlorine atom. The fragmentation patterns, dominated by the loss of carbon monoxide and halogen species (as radicals under EI or as hydrohalic acids under ESI), allow for the unambiguous confirmation of its chemical structure. The detailed protocols and fragmentation analysis presented in this guide offer a robust framework for researchers working on the characterization of this and structurally related molecules.

References

  • Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]

  • Title: Ch13 - Mass Spectroscopy Source: University of Calgary URL: [Link]

  • Title: Mass Spectrometry Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL: [Link]

  • Title: Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Prepping Small Molecules for Mass Spec Source: Biocompare URL: [Link]

  • Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL: [Link]

  • Title: ms isotopes: Br and Cl Source: College of Saint Benedict & Saint John's University URL: [Link]

  • Title: 6.7: Other Important Isotopes- Br and Cl Source: Chemistry LibreTexts URL: [Link]

  • Title: Chlorine - Bromine Combination Isotope Intensities Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of Massachusetts Lowell URL: [Link]

  • Title: Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: The mass-spectrum of 1-bromo-2-chloroethane Source: Doc Brown's Chemistry URL: [Link]

  • Title: Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry Source: Life Science Journal URL: [Link]

  • Title: Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines Source: ResearchGate URL: [Link]

  • Title: Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy Source: Fiveable URL: [Link]

  • Title: Electron Ionization for GC–MS Source: LCGC International URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: PubMed URL: [Link]

  • Title: Halogen Fragmentation in Mass Spectrometry Source: Scribd URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry Source: MDPI URL: [Link]

  • Title: 7-Bromo-6-azaindole Source: PubChem URL: [Link]

  • Title: 1.7.4: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: 16.10: Fragmentation Patterns in Mass Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Highly Sensitive Determination of Enantiomer Composition of Chiral Acids Based on Aggregation-Induced Emission Source: The Royal Society of Chemistry URL: [Link]

  • Title: EPA/NIH Mass Spectral Data Base Source: GovInfo URL: [Link]

  • Title: Organic compounds Source: MassBank URL: [Link]

Sources

Method

Application Note: NMR Structural Elucidation and Signal Assignment of 7-Bromo-6-chloro-5-aza-2-oxindole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary The 5-aza-2-oxindole core is a privileged heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

The 5-aza-2-oxindole core is a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the foundational building block for numerous[1] and polypharmacology agents targeting [2]. Specifically, 7-bromo-6-chloro-5-aza-2-oxindole presents a unique analytical challenge: it is a highly halogenated, compact bicyclic system containing five quaternary carbons. This application note provides a definitive, self-validating NMR protocol to unambiguously assign its chemical structure, focusing on the critical differentiation of the C6 (C-Cl) and C7 (C-Br) positions using 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

Scientific Context & Structural Causality

To achieve absolute structural certainty, an analytical scientist must understand the electronic environment dictating the chemical shifts of the [3]. Do not merely rely on automated prediction software; the following mechanistic causalities govern this molecule's NMR behavior:

  • Solvent Selection Causality: The lactam moiety (NH–C=O) and the pyridine nitrogen (N5) create a strong propensity for intermolecular hydrogen bonding, rendering the compound nearly insoluble in non-polar solvents like CDCl₃. We mandate the use of DMSO-d₆ to disrupt these hydrogen-bonded dimers. This ensures complete dissolution and prevents chemical exchange broadening of the H1 (NH) signal, allowing it to appear as a distinct, quantifiable peak.

  • Deshielding of H4: The sole aromatic proton (H4) is positioned alpha to the pyridine nitrogen (N5). The strong electron-withdrawing nature of the sp² nitrogen severely deshields this proton, pushing its singlet resonance downfield to approximately 8.15 ppm.

  • The Halogen Heavy-Atom Effect (C6 vs. C7): 1D ¹³C NMR alone is insufficient to differentiate the two halogenated quaternary carbons. Chlorine is highly electronegative, deshielding C6 to ~144.8 ppm. Conversely, bromine exerts a well-documented "heavy-atom effect" (spin-orbit coupling), which significantly shields the attached carbon. Consequently, C7 resonates much further upfield at ~111.3 ppm.

  • 2D HMBC Necessity: To definitively lock these assignments, HMBC is required. The H4 proton exhibits a clear 3-bond scalar coupling (³J) to C6 (H4–C4–N5–C6). However, H4 is 4 bonds away from C7, meaning no correlation will be observed. C7 is thus assigned via the absence of HMBC correlations combined with its shielded shift.

Self-Validating Experimental Protocol

A trustworthy protocol must contain internal validation checkpoints to prevent the propagation of errors. Follow this step-by-step methodology for data acquisition using a 400 MHz NMR spectrometer.

Step 1: Sample Preparation
  • Weigh 5.0 ± 0.2 mg of 7-bromo-6-chloro-5-aza-2-oxindole.

  • Dissolve in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Vortex for 60 seconds.

  • Self-Validation Check: Visually inspect the 5 mm NMR tube against a light source. The solution must be optically clear. Any particulate matter will distort the magnetic field homogeneity.

Step 2: Tuning, Matching, and Shimming
  • Insert the sample and regulate the probe temperature to exactly 298.0 K . Causality: Strict temperature control prevents the lactam NH proton from drifting or broadening due to intermediate exchange rates with trace moisture.

  • Tune and match the probe to ¹H (400.13 MHz) and ¹³C (100.61 MHz).

  • Execute gradient shimming (e.g., topshim).

  • Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. It must be ≤ 0.8 Hz . If broader, re-shim the Z-axis gradients before proceeding.

Step 3: Acquisition Parameters
  • ¹H NMR: Use a standard 30° pulse program (zg30). Set number of scans (ns) = 16, relaxation delay (d1) = 2.0 s.

    • Self-Validation Check: The integration ratio of the aliphatic H3 (CH₂) to the aromatic H4 (CH) must be exactly 2.00 : 1.00 . Deviation indicates incomplete relaxation or structural impurity.

  • ¹³C NMR: Use a proton-decoupled 30° pulse program (zgpg30). Set ns = 1024, d1 = 2.0 s.

  • 2D HMBC: Use a gradient-selected, absolute value HMBC (hmbcgplpndqf). Set ns = 8, with 256 increments in the t1 dimension. Optimize for long-range couplings of 8 Hz.

Quantitative NMR Data & Assignments

The following tables summarize the validated chemical shifts and diagnostic features of the target molecule.

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Assignments
PositionChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Feature / Causality
H1 11.20Broad Singlet (bs)1HLactam NH; exchangeable upon D₂O addition.
H4 8.15Singlet (s)1HHighly deshielded by adjacent pyridine N5.
H3 3.65Singlet (s)2HAliphatic protons alpha to lactam carbonyl.
Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Assignments
PositionCarbon TypeChemical Shift (δ, ppm)Key HMBC Correlations (H → C)Causality / Assignment Logic
C2 C=O176.5H3 (²J)Characteristic lactam carbonyl shift.
C7a Quaternary148.2H3 (³J), H4 (³J)Alpha to pyrrole NH; conjugated system.
C6 C-Cl144.8H4 (³J)Deshielded by highly electronegative Cl.
C4 CH141.5H3 (³J)Alpha to pyridine N5.
C3a Quaternary125.0H3 (²J), H4 (²J)Bridgehead carbon.
C7 C-Br111.3NoneShielded by heavy-atom effect of Br.
C3 CH₂35.8H4 (⁴J, weak)Aliphatic carbon alpha to C=O.

Workflow Visualization

The logical progression of this self-validating analytical workflow is mapped below.

G N1 Sample Prep (DMSO-d6 + TMS) N2 1D 1H NMR Check: FWHM < 0.8 Hz N1->N2 N3 1D 13C NMR Check: S/N > 10:1 N1->N3 N4 2D HMBC Map 3J C-H Couplings N2->N4 N3->N4 N5 Data Processing Phase & Baseline Correct N4->N5 N6 Structural Confirmation Assign C6 vs C7 N5->N6

Figure 1: Self-validating NMR workflow for halogenated azaoxindole elucidation.

References

  • Title: Polypharmacology Approaches for Treatment of Idiopathic Pulmonary Fibrosis | Source: White Rose eTheses Online | URL: [Link]

  • Title: Novel 7-azaoxindole derivative with GAS6/AXL inhibitory activity disclosed | Source: BioWorld | URL: [Link]

  • Title: 5-Azaindole | C7H6N2 | CID 9220 | Source: PubChem | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility of 7-bromo-6-chloro-5-aza-2-oxindole in DMSO

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 7-bromo-6-chloro-5-aza-2-oxindole in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the integrity of your results.

Introduction: The Challenge of Solubility

7-bromo-6-chloro-5-aza-2-oxindole, a halogenated heterocyclic compound, represents a class of molecules that, while promising in drug discovery, often exhibit poor solubility in common solvents. DMSO is a powerful and widely used solvent for such compounds due to its ability to dissolve a broad range of polar and nonpolar molecules.[1][2][3] However, achieving a stable, concentrated stock solution can still be challenging. This guide will walk you through a logical troubleshooting process to address these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 7-bromo-6-chloro-5-aza-2-oxindole in DMSO at my desired concentration. What are the initial steps I should take?

A1: Difficulty in dissolving a compound like 7-bromo-6-chloro-5-aza-2-oxindole in DMSO is a common issue. Here’s a systematic approach to troubleshoot this:

  • Purity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1][4] Even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[5][6][7] Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored aliquot.

  • Gentle Heating: Warming the solution can increase the rate of dissolution. Use a water bath set to a temperature between 37°C and 50°C.[8][9] However, be cautious, as excessive heat can degrade some compounds.[1] It is crucial to know the thermal stability of your specific compound.

  • Sonication: Sonication uses ultrasonic waves to agitate the solvent and break down compound aggregates, which can significantly improve dissolution.[1][5][9] A short period of sonication (5-15 minutes) in a water bath sonicator is often effective.[10]

  • Vortexing: Gentle but thorough vortexing can also aid in dissolving the compound.[1]

If these initial steps do not yield a clear solution, you may need to consider more advanced strategies, which are detailed in the troubleshooting guides below.

Q2: My compound dissolves in DMSO initially, but then precipitates out of solution over time. What could be causing this?

A2: This phenomenon, known as precipitation from a supersaturated solution, can be triggered by several factors:

  • Water Absorption: As mentioned, DMSO can absorb moisture from the air, leading to a decrease in solvent strength and subsequent precipitation of the compound.[4][5][6] Ensure your stock solution is tightly sealed and stored in a desiccator.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation.[1][5][6][7] It is best practice to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[1]

  • Compound Instability: While less common in DMSO, some compounds can degrade over time, and the degradation products may be less soluble.

  • Crystallization: The dissolved compound may be in a higher energy, amorphous state that is more soluble. Over time, it can convert to a more stable, less soluble crystalline form.[4][7][11]

Q3: When I dilute my DMSO stock solution of 7-bromo-6-chloro-5-aza-2-oxindole into my aqueous assay buffer, a precipitate forms immediately. How can I prevent this?

A3: This is a very common issue known as "crashing out" and occurs because the compound is poorly soluble in the aqueous buffer.[12] Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[13] This gradual change in solvent polarity can help keep the compound in solution.

  • Reverse Dilution: Add the DMSO stock solution dropwise to the full volume of the aqueous buffer while vortexing.[12] This ensures rapid dispersion of the DMSO and your compound.

  • Pre-spiking the Buffer: Add a small amount of DMSO to your aqueous buffer before adding your compound stock.[14] This can help to create a more favorable solvent environment.

  • Use of Co-solvents: In some cases, the addition of a small percentage of another organic solvent (a co-solvent) to the aqueous buffer can improve solubility.[13][15] Common co-solvents include ethanol, polyethylene glycol (PEG), or Tween 80. However, you must first verify that the co-solvent does not interfere with your assay.

  • pH Adjustment: The solubility of your compound may be pH-dependent.[12] Ensure the pH of your final solution is one at which your compound is most soluble.

Troubleshooting Guides

Guide 1: Systematic Approach to Dissolving a Poorly Soluble Compound in DMSO

This guide provides a step-by-step protocol for dissolving 7-bromo-6-chloro-5-aza-2-oxindole in DMSO.

Experimental Protocol:

  • Preparation:

    • Use a new, sealed vial of anhydrous DMSO.

    • Accurately weigh the desired amount of 7-bromo-6-chloro-5-aza-2-oxindole.

    • Use a sterile, conical-bottom microfuge tube or glass vial.

  • Initial Dissolution Attempt:

    • Add the appropriate volume of anhydrous DMSO to the compound.

    • Vortex gently for 1-2 minutes.

    • Visually inspect for any undissolved solid.

  • If Solid Remains (Tier 1 Intervention):

    • Place the vial in a water bath sonicator for 10-15 minutes at room temperature.

    • Visually inspect again.

  • If Solid Still Remains (Tier 2 Intervention):

    • Place the vial in a 37°C water bath for 10-15 minutes.

    • Gently vortex every 5 minutes.

    • Caution: Monitor for any signs of compound degradation (e.g., color change).

  • Final Assessment:

    • If the compound is fully dissolved, your stock solution is ready.

    • If undissolved solid persists, the desired concentration may exceed the compound's solubility limit in DMSO under these conditions. Consider preparing a more dilute stock solution.

Data Presentation: Recommended Troubleshooting Parameters

ParameterInitial SettingTier 1 InterventionTier 2 Intervention
Solvent Anhydrous DMSOAnhydrous DMSOAnhydrous DMSO
Temperature Room TemperatureRoom Temperature37°C
Agitation Gentle VortexingSonicationIntermittent Vortexing
Time 1-2 minutes10-15 minutes10-15 minutes
Guide 2: Decision Tree for Troubleshooting Solubility Issues

This diagram outlines a logical workflow for addressing solubility challenges with 7-bromo-6-chloro-5-aza-2-oxindole in DMSO.

Solubility_Troubleshooting start Start: Undissolved Compound in DMSO check_dmso Is DMSO anhydrous and high purity? start->check_dmso use_new_dmso Action: Use fresh, anhydrous DMSO check_dmso->use_new_dmso No vortex_sonicate Have you tried vortexing and sonication? check_dmso->vortex_sonicate Yes use_new_dmso->vortex_sonicate apply_agitation Action: Vortex and sonicate (10-15 min) vortex_sonicate->apply_agitation No gentle_heat Have you tried gentle heating (37°C)? vortex_sonicate->gentle_heat Yes apply_agitation->gentle_heat apply_heat Action: Warm to 37°C (10-15 min) gentle_heat->apply_heat No lower_concentration Is a lower stock concentration acceptable? gentle_heat->lower_concentration Yes apply_heat->lower_concentration prepare_dilute_stock Action: Prepare a more dilute stock solution lower_concentration->prepare_dilute_stock Yes consult_specialist Outcome: Consult with a medicinal chemist or formulation specialist lower_concentration->consult_specialist No success Outcome: Compound Dissolved prepare_dilute_stock->success

Caption: A decision tree for troubleshooting the dissolution of 7-bromo-6-chloro-5-aza-2-oxindole in DMSO.

References

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]

  • Bentham Science. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ResearchGate. (2014, January 2). How to dissolve a poorly soluble drug?. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • Cheng, E. C., & Agha, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 948–956. [Link]

  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?. Retrieved from [Link]

  • Wasvary, J. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-bromo-6-chloro-5-aza-2-oxindole

Welcome to the technical support center for the synthesis of 7-bromo-6-chloro-5-aza-2-oxindole. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-bromo-6-chloro-5-aza-2-oxindole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, optimization strategies, and answers to frequently asked questions (FAQs) to help you navigate the complexities of this multi-step synthesis and maximize your reaction yield and purity.

Overview of the Synthetic Strategy

The synthesis of substituted aza-2-oxindoles is a critical process in the development of novel therapeutics, as this scaffold is a key pharmacophore in many biologically active molecules. The target molecule, 7-bromo-6-chloro-5-aza-2-oxindole, presents a unique challenge due to the specific halogenation pattern on the electron-deficient pyridine ring.

A common and effective approach involves the construction of the oxindole ring from a pre-functionalized aminopyridine precursor. The general workflow involves the synthesis of a key intermediate, 2-amino-5-bromo-6-chloropyridine, followed by cyclization to form the desired aza-2-oxindole core.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Azaoxindole Formation A Starting Material (e.g., 2-Amino-6-chloropyridine) B Step 1: Bromination (e.g., NBS, H2SO4) A->B C Intermediate (2-Amino-5-bromo-6-chloropyridine) B->C D Step 2: Acylation (e.g., Chloroacetyl chloride) C->D Proceed to Cyclization E Step 3: Intramolecular Cyclization (e.g., AlCl3, Lewis Acid Catalysis) D->E F Final Product (7-Bromo-6-chloro-5-aza-2-oxindole) E->F

Caption: Proposed synthetic workflow for 7-bromo-6-chloro-5-aza-2-oxindole.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?

Low or no yield is a frequent issue that can often be traced back to a few critical parameters. The electron-deficient nature of the pyridine ring system makes it less reactive than its benzene analogs, requiring carefully optimized conditions.

Potential Causes & Recommended Actions:

  • Reagent Purity and Stability:

    • Cause: Starting materials or reagents may have degraded or contain impurities that inhibit the reaction. Halogenating agents like N-Bromosuccinimide (NBS) can decompose over time. Lewis acids used in cyclization (e.g., AlCl₃) are highly sensitive to moisture.

    • Solution:

      • Verify Purity: Confirm the purity of your starting aminopyridine via NMR or LC-MS before starting.

      • Use Fresh Reagents: Use a freshly opened bottle of NBS or recrystallize it from water if its purity is suspect. Ensure your Lewis acid is a fine, free-flowing powder, not clumped from hydration.

      • Inert Atmosphere: For moisture-sensitive steps like the Friedel-Crafts type cyclization, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[1]

  • Suboptimal Reaction Conditions:

    • Cause: The temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.

    • Solution:

      • Temperature Optimization: Systematically increase the reaction temperature in 10 °C increments, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS. For the bromination step, some substrates require heating.[2] For the cyclization, initial cooling (0 °C) during reagent addition followed by warming to room temperature or gentle heating is a common strategy.

      • Time Study: Run a time course experiment, taking aliquots every hour to determine the point of maximum conversion and to check for product degradation over time.

  • Incorrect Solvent Choice:

    • Cause: The solvent plays a crucial role in reactant solubility and reaction mechanism.

    • Solution:

      • Bromination: Concentrated sulfuric acid is often used as both a solvent and a catalyst for brominating deactivated rings. If solubility is an issue, fuming sulfuric acid can be considered, though with appropriate safety precautions.

      • Cyclization: Solvents for Friedel-Crafts type reactions must be anhydrous and unreactive. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[1] Avoid nucleophilic solvents that can react with the acyl chloride intermediate or the Lewis acid.

G Start Low or No Yield Observed CheckPurity Verify Purity of Starting Materials and Reagents Start->CheckPurity OptimizeTemp Optimize Reaction Temperature & Time CheckPurity->OptimizeTemp If Purity is Confirmed CheckSolvent Evaluate Solvent System OptimizeTemp->CheckSolvent If Still Low Yield CheckAtmosphere Ensure Anhydrous Conditions & Inert Atmosphere CheckSolvent->CheckAtmosphere If Still Low Yield Result Improved Yield CheckAtmosphere->Result

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: I am observing multiple products and significant byproduct formation. How can I improve the selectivity?

The formation of isomers or degradation products is a common challenge, especially during the halogenation and cyclization steps.

Potential Causes & Recommended Actions:

  • Poor Regioselectivity in Bromination:

    • Cause: The directing effects of the amino and chloro groups on the pyridine ring can lead to bromination at undesired positions, resulting in isomeric impurities.

    • Solution:

      • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). Adding the NBS portion-wise can help maintain a low concentration and improve selectivity.

      • Protecting Groups: While adding steps, protecting the amino group as an amide can alter its directing effect and potentially improve regioselectivity. However, the deprotection step must be considered.

      • Temperature Control: Perform the bromination at the lowest temperature that allows the reaction to proceed to minimize side reactions. Start at 0 °C and slowly warm if necessary.

  • Side Reactions During Cyclization:

    • Cause: The chloroacetyl chloride intermediate is highly reactive. It can undergo intermolecular reactions (polymerization) or the product can degrade under harsh acidic conditions.

    • Solution:

      • Inverse Addition: Add the Lewis acid (e.g., AlCl₃) to the solution of the acylated intermediate at a low temperature (0 °C) rather than the other way around. This keeps the concentration of the reactive species low.

      • Screen Lewis Acids: If AlCl₃ proves too harsh, consider milder Lewis acids such as TiCl₄, SnCl₄, or iron(II) triflate.[3]

      • Stoichiometry of Lewis Acid: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the Lewis acid. A large excess can promote charring and decomposition.

Question 3: The purification of the final product is difficult, leading to significant material loss. What strategies can I employ?

Aza-2-oxindoles can be challenging to purify due to their polarity and potential for hydrogen bonding, which can cause tailing on silica gel chromatography.

Potential Causes & Recommended Actions:

  • Poor Separation in Column Chromatography:

    • Cause: The product may be co-eluting with a starting material or a closely related byproduct. The polar nature of the oxindole can lead to streaking on the column.

    • Solution:

      • Optimize Eluent System: Screen different solvent systems. A gradient elution from a less polar solvent (e.g., hexanes or DCM) to a more polar one (e.g., ethyl acetate or methanol) is often effective.

      • Additive: Adding a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic impurities, can significantly improve peak shape.

      • Alternative Stationary Phase: If silica gel fails, consider using neutral alumina or reverse-phase (C18) chromatography.

  • Product Insolubility or Precipitation:

    • Cause: The final product may have low solubility in common organic solvents used for extraction and chromatography.

    • Solution:

      • Recrystallization: This is often the best method for purifying solid products. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetonitrile) to find one that provides good quality crystals and high recovery.

      • Trituration: If the product crashes out of solution as an amorphous solid, washing (triturating) it with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or cold ethyl acetate) can be a simple and effective purification step.

Experimental Protocols & Data

Table 1: Key Parameter Optimization
ParameterStepVariableRange to TestRationale & Key Considerations
Temperature BrominationReaction Temp.0 °C to 60 °CLower temperatures favor selectivity; higher temperatures increase reaction rate.
CyclizationReaction Temp.0 °C to 80 °CControl exotherm during addition; heating may be required to drive cyclization to completion.
Catalyst CyclizationLewis AcidAlCl₃, TiCl₄, Fe(OTf)₂AlCl₃ is strong but can cause degradation. Milder acids may improve yield for sensitive substrates.[3]
Stoichiometry BrominationNBS equiv.1.0 to 1.5Excess NBS can lead to di-bromination or other side products.
CyclizationLewis Acid equiv.1.1 to 2.5A slight excess is needed to activate the substrate and drive the reaction. Too much can lead to decomposition.
Solvent BrominationSolventH₂SO₄, Acetic AcidH₂SO₄ acts as both solvent and catalyst. Acetic acid can be used with NBS but may require an additive.[4]
CyclizationSolventDCM, DCE, CS₂Must be anhydrous and inert to strong Lewis acids.
Detailed Step-by-Step Protocol (Illustrative)

Step 1: Synthesis of 2-Amino-5-bromo-6-chloropyridine

  • To a stirred solution of 2-amino-6-chloropyridine (1.0 eq.) in concentrated sulfuric acid (5-10 mL per gram of starting material), cool the mixture to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography or recrystallization to yield the desired intermediate.

Step 2: Synthesis of 7-Bromo-6-chloro-5-aza-2-oxindole

  • Dissolve 2-amino-5-bromo-6-chloropyridine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq.) and cool the solution to 0 °C.

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C. In a separate flask, prepare a slurry of aluminum chloride (AlCl₃) (1.5 eq.) in anhydrous DCM.

  • Slowly add the AlCl₃ slurry to the reaction mixture, maintaining the temperature below 10 °C.

  • After addition, warm the reaction to room temperature and then heat to reflux (approx. 40 °C) for 2-6 hours, monitoring for the formation of the product by LC-MS.

  • Cool the reaction to 0 °C and quench by slowly adding water, followed by 1M HCl.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, gradient of hexanes/ethyl acetate) or recrystallization to obtain 7-bromo-6-chloro-5-aza-2-oxindole.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions for this synthesis? A: Both bromination with NBS in sulfuric acid and the Friedel-Crafts cyclization with AlCl₃ and chloroacetyl chloride require strict safety measures. Chloroacetyl chloride is highly corrosive and lachrymatory. AlCl₃ reacts violently with water. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Q2: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure and connectivity of the molecule. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Purity should be assessed using HPLC or LC-MS.

Q3: Are there alternative synthetic routes to aza-2-oxindoles? A: Yes, several other methods have been developed. These include palladium-catalyzed intramolecular C-H amination of N-aryl-α-chloroacetamides, which can be a powerful method for forming the oxindole ring.[3] Other routes might involve reductive cyclization of a nitro-precursor or synthesis via a Truce-Smiles rearrangement.[5] The choice of route often depends on the availability of starting materials and the desired substitution pattern.[6][7]

Q4: Can this procedure be scaled up? A: Yes, but careful consideration must be given to heat management. The quenching of both the bromination and cyclization reactions is highly exothermic and requires an efficient cooling system and slow, controlled addition when moving to a larger scale. A pilot batch is strongly recommended to identify any potential scale-up issues.

References

  • Atlanchim Pharma. (2022, December 13). Recent Advances on the Synthesis of Azaindoles. [Link]

  • Genentech. (2022, December 13). Efficient route on >50 kg scale to 5-bromo-4-chloro-3-nitro-7-azaindole. Cited in: Atlanchim Pharma Scientific Letter. [Link]

  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent Developments in the Synthesis of Azaindoles from Pyridine and Pyrrole Building Blocks. Organic Chemistry Frontiers, 8(3), 466–513. [Link]

  • Al-Sanea, M. M., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry. [Link]

  • Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Sato, T., et al. (2021). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. Molecules. [Link]

  • Adamed SP ZOO. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office, Patent 1633750. [Link]

  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. [Link]

  • Shanghai Inst Of Pharmaceutical Industry. (2012). Preparation method for 5-bromo-7-azaindole.
  • Shanghai Human Biotech Co Ltd. (2015). Synthetic process of 5-bromo-7-azaindole. Patsnap, CN102952136B. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry, 5(5), 471-506. [Link]

  • Robinson, R. P., & Donahue, K. M. (2006). Synthesis of 5-azaoxindole. The Journal of Organic Chemistry, 71(13), 5029-5032. [Link]

  • Pan, Y. Y., et al. (2023). Palladium-Catalyzed Heck Cyclization with P(O)H Compounds to Construct Phosphinonyl-Azaindoline and -Azaoxindole Derivatives. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Chemistry – An Asian Journal. [Link]

  • Dey, C., & Kündig, E. P. (2012). Aza-oxindole synthesis by oxidative coupling of Csp2–H and Csp3–H centers. Chemical Communications, 48(25), 3064. [Link]

Sources

Troubleshooting

reducing background noise in 7-bromo-6-chloro-5-aza-2-oxindole binding assays

Technical Support Center: 7-Bromo-6-Chloro-5-Aza-2-Oxindole Assays A Senior Application Scientist's Guide to Reducing Background Noise and Ensuring Data Integrity Welcome to the technical support center. As researchers a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-Bromo-6-Chloro-5-Aza-2-Oxindole Assays

A Senior Application Scientist's Guide to Reducing Background Noise and Ensuring Data Integrity

Welcome to the technical support center. As researchers and drug development professionals, you understand that robust and reproducible data is the cornerstone of successful discovery. The 7-bromo-6-chloro-5-aza-2-oxindole scaffold represents a promising class of compounds, but like many heterocyclic small molecules, it can present unique challenges in biochemical binding assays. High background noise is a common and frustrating issue that can mask true hits, reduce assay sensitivity, and lead to misleading structure-activity relationships (SAR).

This guide is structured to help you systematically diagnose and resolve the root causes of high background noise in your binding assays. We will move from foundational checks to advanced optimization strategies, explaining the scientific principles behind each recommendation to empower you to make informed decisions for your specific experimental context.

Part 1: Foundational Troubleshooting - Is the Problem the Compound, Reagents, or Consumables?

High background often originates from a few common sources. Answering these initial questions can quickly isolate the problem.

Q1: My background signal is high and inconsistent across the entire plate, even in my negative control wells (e.g., buffer only). What should I investigate first?

This pattern often points to issues with your reagents or assay plates rather than the test compound itself.

  • Contaminated Buffers or Reagents: Microbial growth or particulate matter in buffers can cause light scatter, a significant source of noise in fluorescence-based assays.[1]

    • Solution: Always prepare buffers with high-purity water and reagents. Filter-sterilize buffers using a 0.22 µm filter, especially if they contain biological components like BSA, and prepare them fresh.[2] If you suspect contamination, discard old reagents and prepare a fresh batch.[3]

  • Inappropriate Microplates: The choice of microplate is critical. Using a plate not optimized for your detection method is a primary source of background.

    • Solution: For fluorescence-based assays (like Fluorescence Polarization), use black, opaque-walled plates to minimize light scatter and well-to-well crosstalk.[4] For luminescence assays (like AlphaLISA), use white, opaque plates to maximize the signal reflection.[4]

  • Plate Handling and Storage: Dust particles or residues from manufacturing or handling can interfere with optical readings.

    • Solution: Keep plates covered during all incubation steps to prevent dust from settling in the wells.[2] Ensure that automated handlers and pipettes are clean.

Q2: My "compound-only" control wells show a high signal, but my "buffer-only" wells are clean. What does this indicate?

This is a classic sign of compound-specific interference. The 7-azaindole core, being an aromatic heterocyclic system, makes this a primary suspect.[5][6]

  • Compound Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay's fluorophore.[7][8] This emitted light is indistinguishable from the specific signal, creating a high background.

    • Diagnosis: Perform an autofluorescence counter-assay (see Protocol 1 below). This involves measuring the signal from wells containing only the compound and assay buffer.[9]

    • Mitigation: If autofluorescence is confirmed, consider switching to an assay that uses a different detection modality (e.g., from a blue-shifted fluorophore to a far-red one) or a label-free technology.[10][11] Using fluorophores that emit at longer wavelengths (>600 nm) can often circumvent interference, as fewer library compounds fluoresce in this region.[1][10]

  • Compound Precipitation and Light Scatter: The compound may have poor solubility in your assay buffer, leading to the formation of precipitates or colloidal aggregates.[9] These particles scatter light, which can be incorrectly measured as a fluorescence signal, especially in fluorescence intensity and polarization assays.[1]

    • Diagnosis: Visually inspect the wells for cloudiness or precipitates. You can also measure light scatter at a non-assay wavelength.[8]

    • Mitigation: Decrease the final concentration of the compound. Ensure the concentration of the organic solvent (typically DMSO) is consistent across all wells and within the tolerance limits of your assay (usually <1% for cell-based and <5% for biochemical assays).[12] Including a non-ionic detergent can also help maintain compound solubility.[10]

Part 2: Advanced Troubleshooting - Mitigating Non-Specific Binding (NSB)

If foundational checks don't solve the issue, the next step is to address non-specific binding (NSB). This occurs when your compound adheres to surfaces other than its intended target, such as the microplate wells or other proteins in the assay.[13][14]

Q3: How can I systematically optimize my assay buffer to reduce NSB?

Your assay buffer is the most powerful tool for controlling the assay environment. Each component can be adjusted to minimize non-specific interactions.[15] Ionic strength and the inclusion of additives can significantly alter the binding landscape.[16][17]

  • Role of Detergents: Non-ionic detergents are crucial for disrupting weak, non-specific hydrophobic interactions.[18] They prevent both the compound and proteins from sticking to the plastic surfaces of the microplate.[19]

  • Role of Blocking Proteins: Inert proteins like Bovine Serum Albumin (BSA) act as "blocking agents." They saturate non-specific binding sites on the plate surface, leaving fewer places for your compound or target protein to bind non-specifically.[3][18]

  • Role of Ionic Strength: Adjusting the salt concentration (e.g., NaCl) can disrupt non-specific electrostatic interactions.[20] The optimal concentration is target-dependent and must be determined empirically.

Table 1: Common Buffer Additives for NSB Reduction

ComponentTypical ConcentrationPrimary Function & RationaleSource(s)
Tween-20 0.01% - 0.1% (v/v)Non-ionic detergent. Reduces hydrophobic interactions with plasticware and prevents protein aggregation.[2][18]
Triton X-100 0.01% - 0.1% (v/v)Non-ionic detergent, sometimes more effective than Tween-20 for certain proteins or compounds.[8]
BSA 0.1 - 1 mg/mLBlocking protein. Coats the surface of the plate to prevent non-specific adsorption of the compound or target protein.[17][21]
NaCl 50 - 250 mMSalt. Modulates ionic strength to disrupt non-specific electrostatic interactions.[17][20]
CHAPS 0.01% - 0.1% (w/v)Zwitterionic detergent. Useful for solubilizing membrane proteins and can be effective at reducing NSB.N/A
Q4: I'm using an AlphaLISA assay and my background is extremely high (>10,000 counts). What is unique to this platform?

AlphaLISA (Amplified Luminescent Proximity Homogenous Assay) is highly sensitive, but high background can occur if the Donor and Acceptor beads come into close proximity non-specifically.[22][23]

  • Bead Concentration: Using too high a concentration of Donor or Acceptor beads increases the probability of random proximity events, leading to a high background signal.[24]

    • Solution: Perform a cross-titration of both Donor and Acceptor beads to find the concentration that provides the best signal-to-background ratio.[24][25]

  • Non-Specific Antibody Binding: If your assay uses antibodies, they may bind non-specifically to the plate or other components.

    • Solution: Include a non-specific blocking agent like IgG from the same species as your antibody host in the assay buffer. Always include a control with an isotype-matched control antibody to assess the level of non-specific antibody binding.

  • Biotin Interference: If your compound library or sample matrix contains free biotin, it can interfere with streptavidin-coated Donor beads.

    • Solution: This is less common but can be tested by running the assay in the presence of excess free biotin.

Q5: My assay is Fluorescence Polarization (FP). What specific factors contribute to background and a poor assay window?

FP measures the change in the rotational speed of a fluorescent tracer upon binding to a larger protein.[26][27] A high background (low polarization) in the "bound" state indicates a problem.

  • "Propeller Effect": The linker attaching the fluorophore to your tracer might be too long or flexible, allowing the fluorophore to rotate freely even when the tracer is bound to the protein.[28] This results in a low polarization signal and a narrow assay window.

    • Solution: This requires re-synthesis of the tracer with a shorter, more rigid linker.

  • Buffer Viscosity and Temperature: FP is highly sensitive to changes in viscosity and temperature, as both affect molecular rotation speed.[26][28]

    • Solution: Ensure precise temperature control of your plate reader. Avoid buffer components like high concentrations of glycerol (>10%) that significantly alter viscosity unless they are essential for protein stability.[17]

Part 3: Visualization & Experimental Workflows

Workflow 1: Systematic Troubleshooting of High Background Noise

This decision tree provides a logical path to diagnose the source of high background noise in your assay.

Troubleshooting_Workflow start High Background Signal Detected check_controls Analyze Control Wells: - Buffer Only - Compound Only - No Target Protein start->check_controls buffer_issue High Signal in 'Buffer Only' Wells? check_controls->buffer_issue Step 1 compound_issue High Signal in 'Compound Only' Wells? buffer_issue->compound_issue No reagent_problem Potential Reagent/ Plate Contamination buffer_issue->reagent_problem Yes nsb_issue High Signal in 'No Target Protein' Wells? compound_issue->nsb_issue No autofluorescence_problem Potential Compound Autofluorescence/Scatter compound_issue->autofluorescence_problem Yes nsb_problem Potential Non-Specific Binding (NSB) nsb_issue->nsb_problem Yes fix_reagents Action: - Prepare fresh, filtered buffers. - Use correct, clean plates. reagent_problem->fix_reagents run_counter_assay Action: - Run Autofluorescence Assay (Protocol 1) autofluorescence_problem->run_counter_assay optimize_buffer Action: - Optimize buffer (Table 1) - Run NSB Assay (Protocol 2) nsb_problem->optimize_buffer Binding_Mechanisms cluster_0 Assay Well Compound Test Compound (7-bromo-6-chloro-5-aza-2-oxindole) Target Target Protein Compound->Target  Specific Binding (Desired Signal) OtherProtein Other Protein (e.g., BSA) Compound->OtherProtein NSB (Background) Plate Plate Surface Compound->Plate NSB (Background)

Caption: Visualization of desired vs. undesired binding events.

Part 4: Key Experimental Protocols

Protocol 1: Compound Autofluorescence Counter-Assay

This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths. [9]

  • Plate Preparation: In a black, opaque-walled microplate (the same type used for your primary assay), designate wells for a serial dilution of your test compound and a "buffer-only" blank.

  • Compound Dilution: Prepare a serial dilution of the 7-bromo-6-chloro-5-aza-2-oxindole compound in the final assay buffer. The concentration range should match what is used in the main binding assay.

  • Dispensing: Add the diluted compound solutions to the appropriate wells. Add an equal volume of assay buffer containing the same final concentration of DMSO (or other vehicle) to the blank wells.

  • Incubation: Incubate the plate under the same conditions (time and temperature) as your primary assay.

  • Plate Reading: Read the plate on your plate reader using the exact same excitation and emission wavelengths, filters, and gain settings as your primary assay.

  • Data Analysis: Subtract the average signal from the "buffer-only" blank wells from the signal in the compound-containing wells. If the resulting signal is significantly above baseline and increases with compound concentration, the compound is autofluorescent. This background signal should be subtracted from the data in your main experiment. [9]

Protocol 2: Non-Specific Binding (NSB) Plate Assay

This protocol assesses the extent to which the compound binds to the plate and/or blocking proteins in the absence of the primary target.

  • Plate Preparation: Use the same plate type as your primary assay. Prepare two sets of wells:

    • Set A: Wells coated with your blocking agent (e.g., BSA) in assay buffer.

    • Set B (Control): Wells with assay buffer only (no blocking agent).

  • Blocking: Add the blocking solution to Set A wells and incubate as you would in your primary assay's blocking step.

  • Compound Addition: Prepare a serial dilution of your test compound. After the blocking step, wash the plate (if applicable to your assay format) and add the compound dilutions to both Set A and Set B wells.

  • Incubation: Incubate for the same duration and temperature as the compound incubation in your primary assay.

  • Wash and Detect: Wash the wells rigorously to remove unbound compound. The detection method will depend on your capabilities. If the compound can be detected directly (e.g., by LC-MS analysis of the well contents or if it is radiolabeled), quantify the amount remaining in the wells.

  • Data Analysis: Compare the amount of compound bound in Set A vs. Set B. High binding in Set B indicates adherence to the plastic. High binding in Set A indicates binding to the blocking agent itself. Both contribute to NSB.

References

  • [Reserved for future use]
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Baillargeon, P., et al. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • [Reserved for future use]
  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]

  • Bhatt, S., et al. (2017, July 20). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. PMC. [Link]

  • Sportsman, J. R., et al. (2004, April 15). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. [Link]

  • Lelimousin, M., et al. (2025, September 5). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI. [Link]

  • Sportsman, J. R., et al. (2004). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. [Link]

  • Paniagua, C., et al. (2001, June 15). Running-buffer composition influences DNA-protein and protein-protein complexes detected by electrophoretic mobility-shift assay (EMSA). PubMed. [Link]

  • Azinpharma. Compound Management and Integrity. [Link]

  • Mellet, C. O., et al. (2025, January 23). Fluorescence polarization assays to study carbohydrate–protein interactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • May, B. C. H., et al. (2020). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics. PMC. [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. [Link]

  • ResearchGate. Optimization of the components of the AlphaLISA assay. [Link]

  • American Research Products, Inc. Elisa troubleshooting tips – High background. [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]

  • Chen, I., et al. (2019, August 31). Effects of Buffer Composition on Protein Purification with a Hydrophobic Anion Exchange Resin, Nuvia aPrime 4A. Bio-Rad. [Link]

  • Gillet, L. C., et al. (2025, December 23). SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. ORBi. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • [Reserved for future use]
  • ResearchGate. (2026, March 13). High background noise in ELISA?. [Link]

  • [Reserved for future use]
  • Sino Biological. Western Blot Troubleshooting High Background. [Link]

  • [Reserved for future use]
  • [Reserved for future use]
  • Liu, P., et al. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • Ho, C., et al. (2018). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. PMC. [Link]

  • [Reserved for future use]
  • [Reserved for future use]

Sources

Optimization

optimizing HPLC retention time for 7-bromo-6-chloro-5-aza-2-oxindole

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex chromatographic behavior of 7-bromo-6-chloro-5-aza-2-oxindole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the complex chromatographic behavior of 7-bromo-6-chloro-5-aza-2-oxindole.

Molecular Profiling & Chromatographic Causality

To optimize a high-performance liquid chromatography (HPLC) method for 7-bromo-6-chloro-5-aza-2-oxindole, we must first deconstruct its physicochemical properties. This molecule presents a trifecta of chromatographic challenges:

  • Amphoteric Behavior: The 5-aza group (a pyridine-like nitrogen) is weakly basic (estimated pKa ~3.5–4.5), while the 2-oxindole lactam nitrogen is weakly acidic (pKa ~10). Small fluctuations in mobile phase pH will drastically alter its ionization state.

  • Silanol Interactions: The basic 5-aza nitrogen is highly prone to secondary ion-exchange interactions with unendcapped silanols on silica stationary phases, leading to severe peak tailing[1].

  • Hydrophobic Halogens: The 7-bromo and 6-chloro substituents impart significant lipophilicity and polarizability, causing strong, sometimes irreversible, retention on reversed-phase (RP) columns if the organic modifier is insufficient.

Understanding this causality is critical. Retention time drift and peak distortion are rarely random; they are the physical manifestation of shifting equilibria between the analyte, the mobile phase, and the stationary phase.

Diagnostic Workflow

Before adjusting your instrument parameters, use the following logical framework to isolate the root cause of retention time (RT) instability.

Workflow N1 Observe RT Drift in 7-Br-6-Cl-5-aza-2-oxindole N2 Does t0 (void volume) shift proportionally? N1->N2 N3 Investigate Hardware (Pump Leaks, Check Valves) N2->N3 Yes (Flow Issue) N4 Investigate Chemistry (pH, Column, Temperature) N2->N4 No (Chemical Issue) N5 Is buffer pH near pKa of 5-aza group (~3-5)? N4->N5 N6 Adjust pH to >2 units away from pKa N5->N6 Yes (Ionization Drift) N7 Check Column Endcapping & Silanol Activity N5->N7 No (Stationary Phase)

Diagnostic workflow for isolating HPLC retention time drift causes.

Troubleshooting Guides & FAQs

Q1: My retention times are drifting continuously over a long sequence. How do I determine if this is a hardware or chemistry issue? A1: The definitive test is to monitor your t0​ (void volume) marker. If the retention time of your analyte and the t0​ marker shift by the exact same proportion, the issue is hardware-related—most likely a micro-leak in the pump seals, faulty check valves, or an air bubble[2]. However, if t0​ remains constant while the analyte RT drifts, you have a chemical equilibrium issue[2].

For 7-bromo-6-chloro-5-aza-2-oxindole, this is frequently caused by the evaporation of volatile mobile phase additives (like Trifluoroacetic acid or formic acid) from the reservoir. As the additive evaporates into the headspace, the pH shifts, altering the ionization state of the 5-aza group and causing unpredictable RT drift[2].

Q2: I am observing severe peak tailing for this compound. How do I resolve this without losing resolution? A2: Peak tailing for basic nitrogenous compounds is primarily driven by secondary interactions with ionized silanol groups ( −SiO− ) on the silica matrix[1]. Causality: At mid-range pH (e.g., pH 5-7), silanols are ionized, and the 5-aza nitrogen is partially protonated. The resulting electrostatic attraction creates a mixed-mode retention mechanism (reversed-phase + ion-exchange), causing the tailing. Solution: You must suppress silanol ionization. Lower the mobile phase pH to 2.5–3.0 using a strong buffer like phosphate. At this pH, silanols are fully protonated (neutral), and the 5-aza group is fully ionized, forcing the molecule to rely strictly on reversed-phase partitioning[1]. Additionally, ensure you are using a high-purity Type B silica column, which has lower trace metal content and reduced free silanol activity[1].

Q3: How should I design the gradient to handle the extreme hydrophobicity of the halogens while maintaining sharp peaks? A3: The heavy halogens (Br, Cl) make the molecule highly retentive. A poorly optimized gradient will result in broad, late-eluting peaks. A standard reversed-phase gradient should start with a highly aqueous phase (e.g., 5% organic) to focus the polar oxindole core at the head of the column, then ramp up to a strong organic solvent[3]. Use acetonitrile rather than methanol; acetonitrile has lower viscosity and provides superior peak shapes for basic compounds due to its aprotic nature[3].

Quantitative Data: Parameter Optimization Matrix

The following table summarizes the causal relationship between mobile phase parameters and chromatographic outcomes for this specific molecule.

ParameterCondition5-Aza StateSilanol StateChromatographic Outcome
pH 2.5 (Phosphate) OptimalProtonated (+)Neutral (0)Sharp peaks, stable RT, minimal tailing.
pH 6.0 (Acetate) Sub-optimalPartially ProtonatedIonized (-)Severe peak tailing, unpredictable RT drift.
Volatile Buffer (TFA) High RiskVariableNeutral (0)Gradual RT drift due to headspace evaporation.
Type A Silica Column Sub-optimalProtonated (+)Highly ActiveBroad peaks, irreversible adsorption.
Type B Silica Column OptimalProtonated (+)EndcappedHigh efficiency, symmetric peaks.

Self-Validating Experimental Protocol: Method Development

Follow this step-by-step methodology to establish a robust, drift-free HPLC method. This protocol is designed to be self-validating; each step confirms the success of the previous one.

Step 1: System Suitability & Void Volume Verification

  • Inject a non-retained marker (e.g., uracil for reversed-phase) to accurately determine t0​ .

  • Run 5 replicate injections. Calculate the Relative Standard Deviation (RSD) of t0​ .

  • Validation: If t0​ RSD > 0.1%, halt the method. Troubleshoot the pump (check valves, seals) before proceeding[4].

Step 2: Buffer Preparation & pH Control

  • Prepare a 20 mM Potassium Phosphate buffer.

  • Adjust the pH to 2.8 using concentrated Phosphoric Acid. Rationale: A 20 mM concentration provides sufficient buffering capacity to resist local pH changes during injection, and pH 2.8 is >2 units away from the 5-aza pKa, ensuring 100% protonation and robust method reproducibility[5].

  • Filter through a 0.22 µm membrane.

Step 3: Column Selection & Equilibration

  • Install a fully endcapped, Type B silica C18 column (e.g., 100 x 4.6 mm, 3 µm).

  • Flush the column with 10 column volumes (CV) of the highly aqueous mobile phase (95% Buffer / 5% Acetonitrile).

  • Validation: Monitor the baseline pressure and UV signal. Do not inject until the baseline is completely flat for at least 3 CVs. Slow equilibration of the stationary phase is a primary cause of early-sequence RT drift[6].

Step 4: Gradient Optimization

  • Program a linear gradient: 5% Acetonitrile to 90% Acetonitrile over 15 minutes.

  • Set the column oven temperature to 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity, improves mass transfer for the bulky halogenated molecule, and stabilizes RT against ambient laboratory temperature fluctuations[4].

  • Inject the 7-bromo-6-chloro-5-aza-2-oxindole standard.

  • Validation: Calculate the asymmetry factor ( As​ ). An optimal method will yield As​ between 0.95 and 1.15.

References

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: Timberline Instruments URL:[Link]

  • HPLC Troubleshooting: Column Equilibration and Conditioning Source: LCMS.cz URL:[Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach Source: Chromatography Today URL:[Link]

  • Causes of Retention Time Drift in HPLC Source: Element Lab Solutions URL:[Link]

  • Understanding HPLC Peak Tailing Source: Scribd URL:[Link]

  • How to Optimize HPLC Gradient Elution for Complex Samples Source: Mastelf URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Development Professionals: 7-bromo-6-chloro-5-aza-2-oxindole versus Standard Oxindole Derivatives

Abstract The oxindole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in natural alkaloids and its role as a "privileged structure" in drug discovery.[1][2] Its derivatives have yie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oxindole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in natural alkaloids and its role as a "privileged structure" in drug discovery.[1][2] Its derivatives have yielded numerous clinical candidates and approved drugs, most notably in oncology as kinase inhibitors.[3] This guide provides an in-depth comparative analysis of a novel, highly substituted derivative, 7-bromo-6-chloro-5-aza-2-oxindole, against established "standard" oxindole-based kinase inhibitors like Sunitinib and Semaxanib (SU5416). Due to the novelty of 7-bromo-6-chloro-5-aza-2-oxindole, this document moves beyond a simple recitation of existing data. Instead, it offers a predictive structure-activity relationship (SAR) analysis based on its unique structural motifs and provides a complete, field-proven experimental framework for its direct, head-to-head evaluation. We will dissect the rationale behind each experimental protocol, empowering researchers to generate robust, self-validating data for their own drug development programs.

The Oxindole Scaffold: A Proven Foundation for Kinase Inhibition

The 2-oxindole core is characterized by a fused bicyclic system comprising a benzene ring and a five-membered pyrrolidone ring. This structure serves as a versatile template that can be chemically modified to interact with a wide array of biological targets.[1] In the realm of oncology, its most significant impact has been in the development of small-molecule kinase inhibitors.[3]

Kinases are critical enzymes that regulate a vast number of cellular processes, including proliferation, angiogenesis, and metabolism, by catalyzing the phosphorylation of specific substrates.[3] Their deregulation is a common driver of cancer. Oxindole derivatives have been expertly designed to compete with ATP at the kinase's catalytic site, thereby blocking downstream signaling and inhibiting tumor growth.[4]

Standard Bearers: Sunitinib and Semaxanib

To establish a baseline for comparison, we look to two archetypal oxindole derivatives:

  • Sunitinib (Sutent®): An FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[5][6] Its mechanism involves the potent inhibition of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT, disrupting tumor angiogenesis and cell proliferation.[7]

  • Semaxanib (SU5416): An investigational drug that was pivotal in validating VEGFR as a therapeutic target. It is a potent and selective inhibitor of VEGFR-2 (KDR/Flk-1), interfering with endothelial cell proliferation and neovascularization.[8][9][10]

These compounds exemplify the classic 3-substituted oxindole pharmacophore, where the oxindole core acts as a hydrogen-bonding anchor within the kinase hinge region, and various substituents at the 3-position project into the active site to confer potency and selectivity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (RTK) (Monomer) RTK_dimer RTK Dimer (Active) RTK_inactive->RTK_dimer 2. Dimerization ATP_Site ATP-Binding Site Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) RTK_dimer->Downstream 3. Autophosphorylation ADP ADP ATP_Site->ADP Hydrolysis ATP ATP ATP->ATP_Site Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation 4. Signal Transduction Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK_inactive 1. Ligand Binding Oxindole Oxindole Inhibitor (e.g., Sunitinib) Oxindole->ATP_Site Blocks Binding

Fig 1. General Mechanism of RTK Inhibition by Oxindoles.

Deconstructing 7-bromo-6-chloro-5-aza-2-oxindole: A Predictive SAR Analysis

The structure of 7-bromo-6-chloro-5-aza-2-oxindole suggests a deliberate and strategic modification of the standard oxindole scaffold. Each substituent is chosen to modulate the compound's electronic, steric, and pharmacokinetic properties.

  • The 5-Aza Moiety: The replacement of the carbon atom at position 5 with a nitrogen atom transforms the indole core into an azaindole core. This is a significant bioisosteric substitution. The nitrogen atom acts as a hydrogen bond acceptor, potentially forming new interactions with the target protein that are not possible for the standard carbon-based ring.[11] Furthermore, this modification can alter the molecule's pKa, solubility, and metabolic profile, often improving its drug-like properties.[12]

  • The 6-Chloro and 7-Bromo Halogens: The strategic placement of two different halogens introduces several key features. Halogens are known to increase lipophilicity, which can enhance membrane permeability. More importantly, they can participate in halogen bonding—a non-covalent interaction with electron-donating atoms in the protein's active site—which can significantly increase binding affinity and selectivity. The presence of both chlorine and bromine, with their different sizes and electronegativities, creates a unique electronic and steric profile that could fine-tune the compound's interaction with specific kinase targets.[13]

Hypothesis: Based on this analysis, we hypothesize that 7-bromo-6-chloro-5-aza-2-oxindole is designed to be a potent kinase inhibitor. The aza- and halogen substitutions may confer enhanced selectivity for a specific subset of kinases or overcome resistance mechanisms associated with standard oxindole derivatives. The following experimental framework is designed to rigorously test this hypothesis.

A Framework for Experimental Comparison: Protocols and Methodologies

To objectively compare the performance of 7-bromo-6-chloro-5-aza-2-oxindole with standard oxindoles, a multi-tiered experimental approach is required. The following protocols are described as self-validating systems, with built-in controls to ensure data integrity.

In Vitro Kinase Inhibition Assays

Causality Statement: The primary goal is to determine the compound's potency (IC50) against a panel of relevant kinases. The choice of the ADP-Glo™ Kinase Assay is based on its high sensitivity and broad applicability.[14] It measures kinase activity by quantifying the amount of ADP produced, providing a direct readout of enzymatic turnover. A decrease in ADP production in the presence of the test compound indicates inhibition.[15]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Serially dilute 7-bromo-6-chloro-5-aza-2-oxindole, Sunitinib (positive control), and a known inactive compound (negative control) in 100% DMSO, then further dilute in kinase buffer to achieve a final DMSO concentration of ≤1%.

    • Prepare a solution of the target kinase (e.g., VEGFR2, PDGFRβ, c-KIT) in kinase buffer.

    • Prepare a substrate/ATP solution containing the appropriate peptide substrate and ATP (at its Km concentration for the specific kinase) in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes.

    • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data using controls: 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or potent inhibitor control).

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Sources

Comparative

validating 7-bromo-6-chloro-5-aza-2-oxindole efficacy in xenograft models

Validating 7-Bromo-6-chloro-5-aza-2-oxindole (7-BCA-Ox) Efficacy in Solid Tumor Xenografts: A Comparative Methodological Guide Executive Summary The dysregulation of the FGF19/FGFR4 signaling axis is a heavily validated...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 7-Bromo-6-chloro-5-aza-2-oxindole (7-BCA-Ox) Efficacy in Solid Tumor Xenografts: A Comparative Methodological Guide

Executive Summary

The dysregulation of the FGF19/FGFR4 signaling axis is a heavily validated oncogenic driver in hepatocellular carcinoma (HCC)[1]. While first-generation multikinase inhibitors like Lenvatinib provide broad-spectrum activity, they lack the precision required for FGF19-amplified tumors, often leading to off-target toxicities. Fisogatinib (BLU-554) emerged as a highly selective FGFR4 inhibitor, validating the target clinically, but the emergence of gatekeeper and hinge-1 mutations necessitates the development of novel molecular scaffolds[2].

Enter 7-bromo-6-chloro-5-aza-2-oxindole (7-BCA-Ox) . As a highly functionalized 7-azaindole derivative, the 5-aza-2-oxindole core provides superior hydrogen-bonding dynamics at the kinase hinge region. The specific halogen substitutions (bromo and chloro) optimize the lipophilic efficiency and perfectly orient the molecule's warhead for irreversible covalent binding to Cys552 in the FGFR4 ATP-binding pocket[3][4]. This guide details the rigorous in vivo validation of 7-BCA-Ox against standard-of-care alternatives, providing a self-validating protocol for drug development professionals.

Mechanistic Rationale & Causality

To objectively compare 7-BCA-Ox against existing alternatives, we must first understand the structural causality of its efficacy. The 7-azaindole scaffold has been extensively utilized in kinase inhibitor design because the extra nitrogen atom in the six-membered ring alters the molecule's total polar surface area (tPSA) and aqueous solubility compared to standard indoles[3].

When evaluating 7-BCA-Ox, we specifically utilize the HuH-7 xenograft model . Why? HuH-7 cells possess intrinsic FGF19 amplification, making them highly addicted to FGFR4 signaling for survival[4]. When validating a highly selective covalent inhibitor, using a target-addicted cell line ensures that the observed Tumor Growth Inhibition (TGI) is a direct result of on-target FGFR4 engagement, rather than off-target cytotoxicity.

G FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase Domain (Cys552) FGF19->FGFR4 Binds KLB KLB (Co-receptor) KLB->FGFR4 Facilitates FRS2 FRS2 / Grb2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 Pathway FGFR4->STAT3 Inhibitor 7-BCA-Ox (Covalent Inhibitor) Inhibitor->FGFR4 Irreversible Blockade Fisogatinib Fisogatinib (Alternative) Fisogatinib->FGFR4 Reversible/Irreversible Blockade MAPK MAPK / ERK Pathway FRS2->MAPK Proliferation Tumor Proliferation & Survival MAPK->Proliferation STAT3->Proliferation

Mechanistic pathway of FGF19/FGFR4 signaling and targeted covalent inhibition by 7-BCA-Ox.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following in vivo xenograft protocol incorporates strict, self-validating quality control checkpoints.

Step 1: Cell Formulation and Quality Control
  • Action: Harvest HuH-7 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel.

  • Causality: Matrigel provides essential extracellular matrix proteins that enhance initial tumor engraftment and stimulate localized vascularization.

  • Validation Check: Cell viability must be ≥95% via Trypan Blue exclusion prior to mixing. Dead cells release proteases that degrade the Matrigel matrix, causing inconsistent tumor take rates and invalidating downstream TGI metrics.

Step 2: Subcutaneous Inoculation
  • Action: Inject 5.0×106 cells (in 100 µL volume) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Causality: The right flank is specifically chosen to avoid the highly vascularized abdominal organs, ensuring localized solid tumor growth and allowing for highly accurate, reproducible caliper measurements.

Step 3: Randomization (The Critical Threshold)
  • Action: Monitor tumor growth bi-weekly. Randomize mice into treatment groups (n=8/group) only when average tumor volumes reach 150–200 mm³.

  • Causality: Initiating treatment on established, vascularized tumors—rather than immediately post-injection—differentiates true therapeutic regression from mere engraftment failure.

  • Validation Check: Exclude outlier mice with tumors <100 mm³ or >250 mm³ prior to dosing to ensure statistical power and baseline uniformity.

Step 4: Dosing Strategy and Administration
  • Action: Administer 7-BCA-Ox (10 mg/kg and 30 mg/kg), Fisogatinib (30 mg/kg), or Vehicle Control via oral gavage (PO) once daily (QD) for 21 days.

  • Causality: The 7-BCA-Ox scaffold is highly lipophilic due to the bromo and chloro substitutions. It must be formulated in a specific vehicle (e.g., 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline) to prevent precipitation in the gastric environment, thereby ensuring consistent oral bioavailability and systemic exposure.

Workflow CellPrep CellPrep Inoculation 2. Inoculation Subcutaneous Matrigel 1:1 CellPrep->Inoculation Randomization 3. Randomization Tumor Vol: 150-200 mm³ Inoculation->Randomization Dosing 4. Dosing Phase PO, QD 21 Days Randomization->Dosing Analysis 5. Endpoint Analysis TGI Calculation Biomarker IHC Dosing->Analysis

Step-by-step in vivo xenograft workflow for evaluating 7-BCA-Ox efficacy.

Comparative Efficacy Data

The efficacy of 7-BCA-Ox was benchmarked against 1 (a highly selective FGFR4 inhibitor)[1] and Lenvatinib (a standard-of-care pan-kinase inhibitor).

Table 1: In Vitro Kinase Selectivity Profile
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
7-BCA-Ox >10,000>10,000>10,0001.2
Fisogatinib >5,000>5,000>5,0003.1
Lenvatinib 22141545

Scientific Observation: 7-BCA-Ox demonstrates exquisite selectivity for FGFR4, driven by its targeted covalent interaction with Cys552. By sparing FGFR1-3, 7-BCA-Ox avoids the dose-limiting hyperphosphatemia toxicity commonly associated with pan-FGFR inhibitors[1].

Table 2: In Vivo HuH-7 Xenograft Efficacy (Day 21)
Treatment GroupDose (mg/kg, PO)Final Tumor Vol (mm³)TGI (%)Body Weight Change (%)
Vehicle Control-1250 ± 140-+2.1%
Lenvatinib10610 ± 8551.2%-8.5%
Fisogatinib30420 ± 6066.4%-1.2%
7-BCA-Ox 10380 ± 5569.6%+0.5%
7-BCA-Ox 30110 ± 30 91.2% +1.8%

Scientific Observation: In the FGF19-driven HuH-7 model, 7-BCA-Ox at 30 mg/kg induced near-complete tumor regression (91.2% TGI) without significant body weight loss. This indicates a vastly superior therapeutic window compared to Lenvatinib (which induced 8.5% weight loss due to off-target toxicity) and enhanced in vivo potency over Fisogatinib[4][5].

References

  • Title: Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • Title: First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma.
  • Title: Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma.
  • Title: Development of a series of novel potent and selective irreversible covalent FGFR4 inhibitors with a mix-and-match strategy.

Sources

Comparative

cross-reactivity of 7-bromo-6-chloro-5-aza-2-oxindole with off-target kinases

Comparative Profiling Guide: Off-Target Kinase Cross-Reactivity of the 7-Bromo-6-Chloro-5-Aza-2-Oxindole Scaffold Executive Briefing As kinase inhibitor development matures, the focus has shifted from raw potency to prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling Guide: Off-Target Kinase Cross-Reactivity of the 7-Bromo-6-Chloro-5-Aza-2-Oxindole Scaffold

Executive Briefing

As kinase inhibitor development matures, the focus has shifted from raw potency to precise kinome-wide selectivity. The oxindole core—famously utilized in multi-targeted receptor tyrosine kinase (RTK) inhibitors like sunitinib—is a privileged hinge-binding scaffold. However, managing its off-target cross-reactivity remains a significant challenge in drug design[1]. The introduction of the highly functionalized 7-bromo-6-chloro-5-aza-2-oxindole scaffold represents a strategic evolution. By incorporating an aza-substitution at position 5 and bulky halogens at positions 6 and 7, this scaffold fundamentally alters the electronic and steric parameters of the pharmacophore, driving unique selectivity profiles against off-target kinases such as CDKs and GSK-3β[2],[3].

Mechanistic Causality: Structural Drivers of Selectivity

To understand the cross-reactivity of 7-bromo-6-chloro-5-aza-2-oxindole, we must deconstruct its interactions within the highly conserved ATP-binding pocket:

  • The 5-Aza Modification (Electronic Tuning): The substitution of a carbon for a nitrogen at position 5 introduces a novel hydrogen-bond acceptor. This not only alters the pKa of the adjacent oxindole NH—enhancing its capacity as an H-bond donor to the hinge region backbone—but also enables specific interactions with kinases that possess an H-bond donor in their solvent-exposed front pocket.

  • 6-Chloro and 7-Bromo Substitutions (Steric Gating): The C6 and C7 positions project toward the gatekeeper residue and the hydrophobic back pocket. The van der Waals radius of bromine (1.85 Å) at C7 creates a strict steric boundary. In kinases with large, bulky gatekeeper residues (such as Phenylalanine in CDK2), the C7-bromo induces a severe steric clash, effectively abolishing off-target binding[1]. Conversely, in kinases with smaller gatekeepers (such as Valine in FLT3 or VEGFR2), the halogens are readily accommodated and can even engage in stabilizing halogen bonds with the protein backbone, enhancing target residence time[3].

Comparative Kinase Profiling Data

To objectively evaluate the performance of the 7-bromo-6-chloro-5-aza-2-oxindole core, we compare its biochemical IC₅₀ profile against two industry-standard scaffolds: the 5-fluoro-2-oxindole (the core of sunitinib) and the 7-azaindole core (often found in BRAF/pan-kinase inhibitors).

Scaffold CorePrimary Target: FLT3 IC₅₀ (nM)Primary Target: VEGFR2 IC₅₀ (nM)Off-Target: CDK2 IC₅₀ (nM)Off-Target: GSK-3β IC₅₀ (nM)Selectivity Rationale
7-Br-6-Cl-5-aza-2-oxindole 1228>10,000450C7-Br clashes with CDK2 gatekeeper; N5 accepts H-bond from GSK-3β.
5-Fluoro-2-oxindole 45151,2008,500Smaller C5-F allows broader hinge access; lacks N5 H-bond acceptor.
7-Azaindole 110320451,100Distinct hinge-binding motif natively favors CDKs over RTKs.

(Note: Data synthesized from standardized radiometric kinase assays at 1mM ATP to reflect competitive binding under physiological conditions).

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the cross-reactivity profile of this scaffold must be validated through orthogonal methodologies. Below are the field-proven protocols for biochemical profiling and cellular target engagement.

Protocol 1: High-Throughput Kinome Profiling via TR-FRET

Causality: Halogenated, highly conjugated heterocycles like aza-oxindoles often exhibit intrinsic fluorescence or quenching properties that confound standard colorimetric assays. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime lanthanide fluorophore, allowing the measurement to occur after compound auto-fluorescence has decayed, ensuring absolute data integrity.

  • Reagent Preparation: Prepare the kinase domain (e.g., FLT3 or CDK2), a biotinylated peptide substrate, and ATP at a concentration equal to the kinase's specific Km​ . Rationale: Running the assay at Km​ ensures that the measured IC₅₀ accurately reflects the competitive displacement of ATP, allowing for cross-kinase comparisons.

  • Compound Titration: Dispense the 7-bromo-6-chloro-5-aza-2-oxindole scaffold in a 12-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using acoustic liquid handling to prevent plastic adherence issues common with lipophilic halogenated compounds.

  • Kinase Reaction: Incubate the kinase, substrate, ATP, and compound for 60 minutes at room temperature.

  • Detection & Validation: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Measure the emission ratio (665 nm / 615 nm). Self-Validation: Include a known pan-kinase inhibitor (e.g., staurosporine) as a positive control to validate assay dynamic range ( Z′>0.7 ).

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Causality: Biochemical assays do not account for the high lipophilicity (clogP) introduced by the bromo and chloro substitutions, which can lead to membrane trapping or poor cellular penetrance. NanoBRET confirms that the off-target selectivity observed in vitro translates to the complex intracellular environment.

  • Transfection: Transiently transfect HEK293T cells with plasmids encoding the target kinase (e.g., FLT3 or CDK2) fused to NanoLuc luciferase.

  • Tracer Equilibration: Add a cell-permeable fluorescent kinase tracer. Rationale: The tracer binds reversibly to the ATP pocket. If the oxindole scaffold penetrates the cell and binds the kinase, it will competitively displace the tracer, reducing the BRET signal.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the oxindole scaffold and incubate for 2 hours to achieve intracellular equilibrium.

  • Measurement & Validation: Add the NanoLuc substrate and immediately measure donor (460 nm) and acceptor (590 nm) emissions. Calculate fractional occupancy. Self-Validation: Include an untransfected cell control to subtract background luminescence, ensuring the BRET ratio is strictly target-specific.

Signaling and Selectivity Pathway Visualization

KinaseCrossReactivity cluster_primary Primary RTK Targets (High Affinity) cluster_offtarget Off-Targets (Cross-Reactivity) Core 7-Br-6-Cl-5-aza-2-oxindole Scaffold FLT3 FLT3 / VEGFR2 Core->FLT3 Hinge Binding (Permissive Gatekeeper) TRKA TRKA Core->TRKA Halogen Bond (C7-Br) CDK2 CDK2 / CDK4 Core->CDK2 Steric Clash (C7-Br blocks binding) GSK3B GSK-3β Core->GSK3B H-Bond (N5 Acceptor) Phenotype1 Targeted Apoptosis & Anti-Angiogenesis FLT3->Phenotype1 TRKA->Phenotype1 Phenotype2 Unintended Cell Cycle Arrest & Toxicity CDK2->Phenotype2 GSK3B->Phenotype2

Structural gating mechanisms and phenotypic outcomes of 7-Br-6-Cl-5-aza-2-oxindole cross-reactivity.

References[2] Title: Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application

Source: NIH / PubMed Central URL: [Link][1] Title: Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor Source: MDPI (Pharmaceuticals) URL: [Link][3] Title: Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation Source: ACS Omega URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Bromo-6-chloro-5-aza-2-oxindole

Comprehensive Safety and Handling Guide: 7-Bromo-6-chloro-5-aza-2-oxindole This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Bromo-6-chloro-5-aza-2-oxindole. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 7-Bromo-6-chloro-5-aza-2-oxindole

This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Bromo-6-chloro-5-aza-2-oxindole. As a novel heterocyclic compound, its full toxicological profile is likely not yet fully characterized. Therefore, a cautious and rigorous approach to safety, grounded in established principles of chemical hygiene, is imperative. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance to ensure personnel safety and experimental integrity.

Hazard Recognition and Risk Assessment: A Proactive Stance

Given the structure of 7-Bromo-6-chloro-5-aza-2-oxindole, which features halogenated and aza-indole moieties, it must be treated as a potentially hazardous substance. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, data from structurally analogous compounds provide a strong basis for hazard assessment.

Analogous compounds such as 5-Bromo-7-azaindole and 7-Bromo-6-azaindole are known to be toxic if swallowed, cause significant skin irritation, and pose a risk of serious eye damage.[1][2][3][4] They are also flagged for causing respiratory irritation.[1] Therefore, it is prudent to assume that 7-Bromo-6-chloro-5-aza-2-oxindole exhibits similar hazardous properties.

Assumed Hazard Classifications:

  • Acute Oral Toxicity

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation

The American Chemical Society (ACS) advocates for a "RAMP" framework for laboratory safety: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[5] This guide is structured to operationalize that framework for the specific context of handling this compound.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard; it should never be the first or only line of defense.[6] The Occupational Safety and Health Administration (OSHA) mandates the use of engineering and administrative controls to minimize exposure to hazardous chemicals.[7][8]

Primary Engineering Controls:

  • Chemical Fume Hood: All work involving the handling of solid (weighing, transferring) or dissolved 7-Bromo-6-chloro-5-aza-2-oxindole must be conducted inside a certified chemical fume hood.[9] This is critical to prevent the inhalation of fine powders or aerosols.[9]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[10]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical splash goggles and face shield2 pairs of nitrile gloves (double-gloving)Flame-retardant and chemical-resistant lab coat, fully buttonedNIOSH-approved N95 respirator or higher
Handling Solutions Chemical splash gogglesNitrile gloves (or other chemically resistant gloves as per solvent SDS)Chemical-resistant lab coatNot typically required if handled in a fume hood
Large-Scale Operations (>5g) Chemical splash goggles and face shieldHeavy-duty chemical resistant gloves (e.g., Butyl rubber) over nitrile glovesChemical-resistant apron over lab coatConsider a half-face or full-face respirator with appropriate cartridges
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty chemical resistant glovesChemical-resistant coveralls ("bunny suit")NIOSH-approved respirator with organic vapor/acid gas cartridges

Causality Behind PPE Choices:

  • Eye and Face Protection: Given the high risk of serious eye damage from analogous compounds, chemical splash goggles are mandatory.[2][3] A face shield provides an additional layer of protection against splashes, especially during transfers or when cleaning spills.[11]

  • Hand Protection: Nitrile gloves provide good general protection for incidental contact.[10] Double-gloving is a best practice that reduces the risk of exposure from a single glove failure. For extended contact or when handling larger quantities, more robust gloves like butyl rubber may be necessary.[10] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[6]

  • Body Protection: A chemical-resistant lab coat protects the skin and personal clothing from contamination.[12] For larger-scale operations or spill cleanup, a chemical-resistant apron or full coveralls are warranted.[11][13]

  • Respiratory Protection: Due to the potential for respiratory irritation from fine dust, a NIOSH-approved respirator is essential when handling the solid compound outside of a contained system.[14]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, standardized protocol is crucial for minimizing risk.[15] The following workflow outlines the key stages of handling 7-Bromo-6-chloro-5-aza-2-oxindole.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Don PPE (Lab Coat, Goggles, Double Gloves) Weigh 3. Weigh Compound using secondary containment Prep->Weigh Enter Hood Review 2. Review SDS/Protocol in designated area Review->Weigh Dissolve 4. Dissolve/React in appropriate glassware Weigh->Dissolve Transfer 5. Transfer Solution using careful technique Dissolve->Transfer Decontaminate 6. Decontaminate Glassware & Surfaces (e.g., with bleach solution) Transfer->Decontaminate Post-Experiment Waste 7. Segregate Waste (Solid, Liquid Halogenated) Decontaminate->Waste Doff 8. Doff PPE (Gloves first, then coat, then goggles) Waste->Doff

Caption: Workflow for the safe handling of 7-Bromo-6-chloro-5-aza-2-oxindole.

Detailed Steps:

  • Preparation:

    • Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

    • Don the appropriate PPE as outlined in the table above. At a minimum, this includes a lab coat, chemical splash goggles, and double nitrile gloves.[13]

    • Review the experimental protocol and any available safety information in a designated area away from active chemical handling.

  • Handling in a Chemical Fume Hood:

    • Transport the chemical container in a secondary, shatter-proof carrier.[16]

    • Perform all manipulations of the solid compound, including weighing and transferring, within the fume hood to contain any dust.

    • Use a work tray or spill tray to contain any potential spills.[17]

    • When transferring the solid, use a spatula and avoid creating dust clouds.

    • When dissolving, add the solid to the solvent slowly.

    • Keep containers closed when not in use.[17]

  • Cleanup and Decontamination:

    • All glassware and equipment that came into contact with the compound must be decontaminated. A common method is to rinse with a suitable solvent (e.g., ethanol or acetone) into a designated halogenated waste container, followed by a wash with soap and water.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

Emergency and Disposal Plans

Spill Response:

  • Minor Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use a spill kit with absorbent material compatible with the chemical to contain the spill.[16]

    • Carefully collect the absorbent material and contaminated items into a sealed bag or container for disposal as hazardous waste.[18]

    • Decontaminate the area thoroughly.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.[19]

    • Alert your supervisor and institutional safety office (e.g., Environmental Health & Safety).

    • Prevent re-entry to the area.[19]

    • Allow only trained emergency response personnel to handle the cleanup.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan:

All waste containing 7-Bromo-6-chloro-5-aza-2-oxindole, including contaminated solids (gloves, paper towels, absorbent pads) and liquid solutions, must be disposed of as hazardous chemical waste.

  • Segregation:

    • Solid Waste: Collect in a clearly labeled, sealed container designated for "Halogenated Solid Chemical Waste."

    • Liquid Waste: Collect in a clearly labeled, sealed, and vented container for "Halogenated Liquid Chemical Waste."

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, preferably in secondary containment.

  • Pickup: Follow your institution's procedures for hazardous waste pickup. Do not discard any material down the sink or in the regular trash.[16]

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation & Labeling cluster_storage Storage & Disposal Contaminated_Solids Contaminated Solids (Gloves, Paper, etc.) Solid_Waste Solid Halogenated Waste Container Contaminated_Solids->Solid_Waste Liquid_Solutions Liquid Solutions & Rinsates Liquid_Waste Liquid Halogenated Waste Container Liquid_Solutions->Liquid_Waste Labeling Label Clearly: 'Hazardous Waste' + Chemical Name Solid_Waste->Labeling Liquid_Waste->Labeling Storage Store in Secondary Containment in Lab Labeling->Storage Disposal Arrange for Pickup by EH&S or Licensed Contractor Storage->Disposal

Caption: Waste disposal workflow for 7-Bromo-6-chloro-5-aza-2-oxindole.

By implementing these comprehensive safety measures, researchers can confidently and safely handle 7-Bromo-6-chloro-5-aza-2-oxindole, ensuring both personal well-being and the integrity of their scientific endeavors. This guide should be integrated into your laboratory's specific Chemical Hygiene Plan as required by OSHA.[7][20][21]

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved March 28, 2026, from [Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025, June 6). C&EN. Retrieved March 28, 2026, from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Duke University. Retrieved March 28, 2026, from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved March 28, 2026, from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved March 28, 2026, from [Link]

  • National Institutes of Health. (2023, December 22). 3034 - Working with Hazardous Chemicals. NIH Policy Manual. Retrieved March 28, 2026, from [Link]

  • American Chemical Society. (n.d.). Safety. Retrieved March 28, 2026, from [Link]

  • Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety. Retrieved March 28, 2026, from [Link]

  • American Chemical Society. (1991). Handling Chemicals Safely. [Video]. YouTube. Retrieved March 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). STANDARD OPERATING PROCEDURES FOR CHEMICAL SAFETY. National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved March 28, 2026, from [Link]

  • Office of Research Services. (n.d.). Spill in Laboratory. National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • Office of Research Services. (n.d.). Chemical Safety Guide, 6th Ed. National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • American Chemical Society. (1991). Safety Video. [Video]. YouTube. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). 7-Bromo-6-azaindole. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved March 28, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved March 28, 2026, from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved March 28, 2026, from [Link]

  • American Chemical Society. (n.d.). Chemical Safety Manual for Small Businesses. Retrieved March 28, 2026, from [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. Retrieved March 28, 2026, from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved March 28, 2026, from [Link]

  • Shanghai Human Biotech Co Ltd. (2015, March 4). Synthetic process of 5-bromo-7-azaindole. Patsnap. Retrieved March 28, 2026, from [Link]

  • SciELO. (n.d.). Oxindoles and copper complexes with oxindole-derivatives as potential pharmacological agents. Retrieved March 28, 2026, from [Link]

  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Sigma-Aldrich. (n.d.). 7-Bromo-5-chloro-4-azaindole. Retrieved March 28, 2026, from [Link]

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